N4-ethylpyrimidine-4,6-diamine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
101080-47-1 |
|---|---|
Fórmula molecular |
C6H10N4 |
Peso molecular |
138.174 |
Nombre IUPAC |
4-N-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H3,7,8,9,10) |
Clave InChI |
ZXWXQHNTKANDRB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC(=C1)N |
Sinónimos |
Pyrimidine, 4-amino-6-ethylamino- (6CI) |
Origen del producto |
United States |
N4-ethylpyrimidine-4,6-diamine chemical structure and physicochemical properties
Title: N4-Ethylpyrimidine-4,6-diamine: Chemical Structure, Physicochemical Properties, and Applications in Kinase Inhibitor Design
Abstract As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrimidine-4,6-diamine scaffold. While seemingly simple, N4-ethylpyrimidine-4,6-diamine serves as a highly privileged pharmacophore and a critical synthetic building block. Its unique arrangement of hydrogen bond donors and acceptors makes it an ideal mimic for the adenine ring of ATP, allowing it to anchor securely within the hinge region of various kinases. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in targeted therapies, and self-validating protocols for its synthesis and biological evaluation.
Introduction: The Pyrimidine-4,6-diamine Scaffold in Drug Discovery
The development of small-molecule kinase inhibitors relies heavily on scaffolds that can effectively compete with ATP. The 4,6-diaminopyrimidine core has emerged as a highly preferred binding motif for several critical targets.
By functionalizing the N4 and N6 positions, medicinal chemists can fine-tune the electronic properties and steric bulk of the molecule to achieve remarkable kinase selectivity. Recent literature highlights the use of pyrimidine-4,6-diamine derivatives as potent inhibitors for[1], [2], [3], and [4]. N4-ethylpyrimidine-4,6-diamine provides the foundational geometry required for these advanced therapeutic agents.
Chemical Structure and Physicochemical Properties
Understanding the physicochemical parameters of N4-ethylpyrimidine-4,6-diamine is crucial for predicting its behavior in both synthetic workflows and biological systems. The ethyl group provides a slight increase in lipophilicity compared to the unsubstituted diamine, aiding in membrane permeability, while the primary and secondary amines ensure robust aqueous solubility and target engagement.
Table 1: Physicochemical Profile of N4-ethylpyrimidine-4,6-diamine
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | N4-ethylpyrimidine-4,6-diamine | Standardized nomenclature for regulatory filing. |
| SMILES | CCNC1=CC(N)=NC=N1 | Defines exact connectivity for computational docking. |
| Molecular Formula | C₆H₁₀N₄ | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Molecular Weight | 138.17 g/mol | Highly efficient ligand efficiency (LE) metric. |
| H-Bond Donors | 3 (1x NH, 1x NH₂) | Crucial for forming bidentate interactions with the kinase hinge region backbone. |
| H-Bond Acceptors | 4 (2x Ring N, 2x Amino N) | Facilitates aqueous solubility and secondary target binding. |
| TPSA | ~64.0 Ų | Optimal for cellular permeability; allows for blood-brain barrier (BBB) penetration if required for targets like OLIG2[4]. |
Mechanistic Role in Kinase Inhibition
The efficacy of the pyrimidine-4,6-diamine core lies in its structural causality. When a derivative enters the ATP-binding pocket of a kinase (e.g., JAK3), the pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor, while the exocyclic amine (N4 or N6) acts as a hydrogen bond donor. This creates a bidentate interaction with the backbone amide of the kinase hinge region (such as the unique Cys909 residue in JAK3)[2].
Below is a visualization of how these inhibitors intervene in the JAK/STAT signaling pathway, a primary driver of inflammatory and autoimmune diseases.
Fig 1. JAK/STAT pathway highlighting ATP-competitive inhibition by pyrimidine-4,6-diamines.
Synthetic Methodology: Step-by-Step Workflow
The synthesis of N4-ethylpyrimidine-4,6-diamine is achieved via a sequential Nucleophilic Aromatic Substitution (S_NAr) starting from 4,6-dichloropyrimidine.
Expert Insight (Causality of Reactivity): The first chlorine atom is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens, allowing substitution at room temperature. However, once the ethylamino group is installed, it donates electron density into the pyrimidine ring via resonance. This severely deactivates the second chlorine atom towards further nucleophilic attack. Therefore, the second S_NAr requires forcing conditions (e.g., microwave irradiation at 120°C) to overcome this electronic deactivation[5][6].
Protocol: Sequential S_NAr Synthesis
-
Step 1: Mono-amination (Regioselective)
-
Procedure: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous ethanol. Cool to 0°C. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq), followed by the dropwise addition of ethylamine (1.0 eq).
-
Causality: Dropwise addition at 0°C prevents exothermic runaway and suppresses the formation of the di-substituted byproduct. DIPEA is used to scavenge the HCl generated, preventing the protonation of ethylamine which would destroy its nucleophilicity[5].
-
Workup: Stir for 2 hours at room temperature. Concentrate, partition between EtOAc and aqueous NaHCO₃, and isolate 6-chloro-N-ethylpyrimidin-4-amine.
-
-
Step 2: Second Amination (Overcoming Deactivation)
-
Procedure: Suspend the intermediate (1.0 eq) in aqueous ammonia (excess, 28% w/w) and ethanol. Seal the vessel and subject it to microwave irradiation at 120°C for 30 minutes.
-
Causality: Microwave heating provides the rapid, uniform thermal energy required to break the high activation barrier of the deactivated C-Cl bond[5][6].
-
Workup: Cool to room temperature, vent carefully, and extract with dichloromethane. Purify via flash chromatography (DCM:MeOH) to yield N4-ethylpyrimidine-4,6-diamine.
-
Fig 2. Step-by-step synthetic workflow for N4-ethylpyrimidine-4,6-diamine via sequential SNAr.
Experimental Protocol: Kinase Inhibition Assay (Self-Validating System)
To evaluate the biological efficacy of derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard. To ensure scientific integrity, the protocol must be self-validating.
TR-FRET Protocol & Validation Logic:
-
Preparation: Plate the target kinase (e.g., JAK3), biotinylated peptide substrate, and ATP near the Km value in a 384-well plate.
-
Compound Addition: Add the pyrimidine-4,6-diamine derivative in a 10-point dose-response curve (typically 10 µM to 0.5 nM).
-
Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET signal (Emission at 665 nm / 615 nm).
-
Self-Validating Quality Control (Critical Step):
-
Z'-Factor Calculation: The plate is only deemed valid if the Z′ factor is > 0.5. This mathematical validation ensures the dynamic range between the positive control (no inhibitor) and negative control (no enzyme) is statistically robust.
-
Reference Standard: Staurosporine (a pan-kinase inhibitor) must be run on every plate. If the calculated IC50 of Staurosporine deviates by more than 3-fold from historical laboratory averages, the entire plate's data is rejected due to suspected reagent degradation or pipetting error.
-
Conclusion
N4-ethylpyrimidine-4,6-diamine is far more than a simple chemical catalog entry; it is a meticulously designed building block that leverages fundamental organic chemistry principles to solve complex biological problems. By understanding the electronic deactivation during its synthesis and its precise hydrogen-bonding geometry within kinase hinge regions, researchers can efficiently utilize this scaffold to develop next-generation targeted therapeutics for oncology and autoimmune disorders.
References
-
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry.[Link]
-
4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors. PubMed / ACS Medicinal Chemistry Letters.[Link]
- Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. European Journal of Medicinal Chemistry.
-
Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry.[Link]
- Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework. PubMed Central.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.[Link]
Sources
- 1. 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
Mechanism of action of N4-ethylpyrimidine-4,6-diamine in biological systems
An In-Depth Technical Guide to the Mechanism of Action of N4-Substituted Pyrimidine-4,6-diamines in Biological Systems
Authored by a Senior Application Scientist
Abstract
The pyrimidine-4,6-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct experimental data for N4-ethylpyrimidine-4,6-diamine is not extensively available in public literature, the broader class of N4-substituted pyrimidine-4,6-diamine derivatives has been the subject of intensive research. These investigations have revealed a predominant mechanism of action centered on the inhibition of protein kinases, which are critical regulators of cellular processes. This guide synthesizes the available scientific literature to provide an in-depth understanding of the molecular mechanisms through which these compounds exert their biological effects, with a primary focus on their role as ATP-competitive kinase inhibitors. We will explore the structural basis of their activity, detail the experimental methodologies used for their characterization, and present a representative case study to illustrate their therapeutic potential.
Introduction: The Pyrimidine-4,6-diamine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and various natural products, making it a cornerstone of biological processes.[1] In drug discovery, the pyrimidine-4,6-diamine core has emerged as a versatile scaffold for the design of targeted therapeutic agents. Its chemical tractability allows for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of pyrimidine-4,6-diamine have been shown to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer: Through inhibition of key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5]
-
Anti-inflammatory and Immunomodulatory: By targeting Janus Kinases (JAKs) involved in cytokine signaling.[6]
-
Neuroprotective: Via inhibition of targets like Oligodendrocyte Transcription Factor 2 (OLIG2) in glioblastoma.[7]
The common thread linking many of these activities is the ability of the pyrimidine-4,6-diamine scaffold to function as a "hinge-binder" within the ATP-binding pocket of protein kinases.
Core Mechanism of Action: Competitive Inhibition of Protein Kinases
Protein kinases regulate a vast array of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5] N4-substituted pyrimidine-4,6-diamine derivatives predominantly act as Type I or Type II kinase inhibitors , competing with endogenous ATP for binding to the kinase's active site.
The ATP-Binding Pocket and the Role of the Pyrimidine Scaffold
The pyrimidine core serves as an excellent bioisostere for the adenine base of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interactions of ATP. This anchoring allows the substituents at other positions of the ring to project into specific sub-pockets of the active site, thereby conferring potency and selectivity.
A Case Study: Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FLT3 receptor tyrosine kinase are a common driver of acute myeloid leukemia (AML).[2] Several pyrimidine-4,6-diamine derivatives have been developed as potent and selective FLT3 inhibitors.
One such derivative, compound 13a from a study on Type-II FLT3 inhibitors, demonstrated an IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase.[2][4] The proposed mechanism involves the 4,6-diaminopyrimidine core forming hydrogen bonds with the hinge region of FLT3, while other parts of the molecule extend into the "DFG-out" conformation of the kinase, a hallmark of Type-II inhibitors. This is significant because Type-II inhibitors often exhibit greater selectivity compared to Type-I inhibitors.
Experimental Characterization of Mechanism of Action
A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of a novel pyrimidine-4,6-diamine derivative. This typically involves a combination of biochemical assays, cell-based assays, and structural biology techniques.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiolabeled ATP incorporation assay .
Experimental Protocol: In Vitro Kinase Inhibition Assay [8]
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a suitable substrate peptide, and a buffer solution.
-
Compound Incubation: The test compound (e.g., an N4-ethylpyrimidine-4,6-diamine derivative) is added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Reaction Quenching: After a defined incubation period, the reaction is stopped.
-
Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified, typically by scintillation counting or autoradiography.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Cellular Assays to Confirm Target Engagement
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to demonstrate that the compound can enter cells and inhibit the target kinase in its native environment. A widely used technique is Western Blotting to assess the phosphorylation status of downstream targets.
Experimental Protocol: Western Blotting for Downstream Target Phosphorylation [8]
-
Cell Culture and Treatment: A cancer cell line known to be dependent on the target kinase (e.g., MV4-11 cells for FLT3) is cultured to 70-80% confluency. The cells are then treated with the test compound at various concentrations for a specified time.
-
Cell Lysis: The cells are lysed to release their protein contents.
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of a downstream target protein (e.g., anti-phospho-STAT5 for the FLT3 pathway) and the total amount of that protein.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative levels of protein phosphorylation. A decrease in the phosphorylated protein level with increasing compound concentration indicates target engagement.
Visualizing the Signaling Pathway and Experimental Workflow
Signaling Pathway Diagram:
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway (e.g., EGFR) and its inhibition by a pyrimidine-4,6-diamine derivative.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for characterizing the mechanism of action of a kinase inhibitor.
Quantitative Data and Structure-Activity Relationships (SAR)
The potency of pyrimidine-4,6-diamine derivatives is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. The following table summarizes representative IC50 data for different pyrimidine-4,6-diamine derivatives against their respective target kinases from the literature.
| Compound Class/Example | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-4,6-diamine (Compound 11e) | JAK3 | 2.1 | [6] |
| Pyrimidine-4,6-diamine (Compound B01) | OLIG2 (cellular) | 880 | [7] |
| 4,6-diamino pyrimidine (Compound 13a) | FLT3 | 13.9 ± 6.5 | [2][4] |
This table is a compilation of data from different studies and is for illustrative purposes. Direct comparison of potencies should be made with caution due to variations in assay conditions.
The data highlights that modifications to the core pyrimidine-4,6-diamine scaffold can yield highly potent inhibitors against different kinase targets. The specific nature of the N4-substituent, along with other substitutions on the ring, plays a critical role in determining the selectivity profile of the inhibitor.
Conclusion and Future Directions
The pyrimidine-4,6-diamine scaffold is a cornerstone in the development of targeted kinase inhibitors. While the specific biological activity of N4-ethylpyrimidine-4,6-diamine remains to be publicly documented, the extensive research on its structural analogs strongly suggests a mechanism of action rooted in ATP-competitive kinase inhibition. The guide has outlined the fundamental principles of this mechanism, the experimental methodologies required for its validation, and the potential of this compound class in therapeutic applications.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome clinical resistance. The continued exploration of structure-activity relationships within the N4-substituted pyrimidine-4,6-diamine series will be paramount to achieving these goals.
References
-
Title: Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors Source: PubMed URL: [Link]
-
Title: Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents Source: PubMed URL: [Link]
-
Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT Source: PubMed URL: [Link]
-
Title: 2-(Heptylthio)pyrimidine-4,6-diamine Source: MDPI URL: [Link]
-
Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT Source: ResearchGate URL: [Link]
-
Title: N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine Source: PMC URL: [Link]
-
Title: Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines Source: PubMed URL: [Link]
-
Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives Source: Medwin Publishers URL: [Link]
-
Title: N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine Source: PMC URL: [Link]
-
Title: Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Source: PMC URL: [Link]
-
Title: New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo Source: Usiena air URL: [Link]
-
Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PMC URL: [Link]
-
Title: The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance Source: ResearchGate URL: [Link]
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- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Preclinical Landscape: A Technical Guide to the Safety and In Vitro Toxicity Profile of N4-ethylpyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-ethylpyrimidine-4,6-diamine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core structures in numerous biologically active molecules, including anticancer agents.[1][2][3] As with any novel chemical entity destined for therapeutic consideration, a thorough understanding of its safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the anticipated safety data sheet (SDS) parameters and a proposed in vitro toxicity testing strategy for N4-ethylpyrimidine-4,6-diamine, drawing upon data from structurally related compounds and established toxicological testing guidelines.
Part 1: Projected Safety Data Sheet (SDS) Profile
An SDS is a critical document that provides comprehensive information about a substance's potential hazards and safe handling procedures. While a specific SDS for N4-ethylpyrimidine-4,6-diamine is not available, we can extrapolate a likely profile based on the known hazards of similar aromatic amines and pyrimidine derivatives.[4][5][6][7]
Hazard Identification
Based on the general characteristics of related diaminopyrimidines, N4-ethylpyrimidine-4,6-diamine is anticipated to be classified with the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[6][7]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended:
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Handling and Storage
Prudent laboratory practices are essential when working with any novel chemical compound.
-
Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[6]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE is mandatory:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
Part 2: A Framework for In Vitro Toxicity Profiling
In vitro toxicity testing is a cornerstone of modern drug development, providing critical data on a compound's potential adverse effects at the cellular level.[8][9] This approach allows for early-stage hazard identification, mechanism of action studies, and dose-response analysis, all of which are crucial for guiding further development.[10][11]
Cytotoxicity Assessment: The Gateway to Understanding Cellular Impact
Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells.[12] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and cell proliferation.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[8][10]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line and a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N4-ethylpyrimidine-4,6-diamine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the compound's solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Summarizing Cytotoxicity Data
The results of the cytotoxicity assays should be summarized in a clear and concise table.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| Cancer Cell Line A | N4-ethylpyrimidine-4,6-diamine | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| Non-cancerous Cell Line B | N4-ethylpyrimidine-4,6-diamine | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] |
Caption: Hypothetical IC50 values of N4-ethylpyrimidine-4,6-diamine against a cancer cell line and a non-cancerous cell line at different time points.
Visualization of Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Genotoxicity Assessment: Investigating DNA Damage Potential
Genotoxicity assays are designed to detect compounds that can cause damage to the genetic material of cells.[14] Such damage can lead to mutations and potentially cancer. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) provide standardized guidelines for these assays to ensure data integrity and global harmonization.[15][16]
Recommended In Vitro Genotoxicity Assays:
A standard battery of in vitro genotoxicity tests typically includes an assessment of gene mutations and chromosomal damage.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[14][17]
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD 490, or HPRT Assay, OECD 476): These assays detect gene mutations induced by chemical substances.[14][17]
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
Principle: This assay evaluates the ability of a test substance to induce structural changes in the chromosomes of cultured mammalian cells.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells).
-
Treatment: Expose the cell cultures to N4-ethylpyrimidine-4,6-diamine at various concentrations, with and without an exogenous metabolic activation system (S9 mix), for a defined period.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Chromosome Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).
-
Microscopic Analysis: Analyze the metaphase spreads under a microscope for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: Compare the frequency of aberrations in the treated cells to that in the negative and positive control groups.
Data Presentation: Summarizing Genotoxicity Data
The results should be presented in a tabular format indicating the percentage of aberrant cells and the types of aberrations observed.
| Treatment Group | Concentration (µM) | Metabolic Activation (S9) | Number of Metaphases Analyzed | Percentage of Aberrant Cells (%) |
| Vehicle Control | - | - | [Insert Value] | [Insert Value] |
| + | [Insert Value] | [Insert Value] | ||
| N4-ethylpyrimidine-4,6-diamine | [Conc. 1] | - | [Insert Value] | [Insert Value] |
| + | [Insert Value] | [Insert Value] | ||
| [Conc. 2] | - | [Insert Value] | [Insert Value] | |
| + | [Insert Value] | [Insert Value] | ||
| [Conc. 3] | - | [Insert Value] | [Insert Value] | |
| + | [Insert Value] | [Insert Value] | ||
| Positive Control | [Conc.] | - | [Insert Value] | [Insert Value] |
| + | [Insert Value] | [Insert Value] |
Caption: Hypothetical data from an in vitro chromosomal aberration assay for N4-ethylpyrimidine-4,6-diamine.
Visualization of Decision-Making Logic
Sources
- 1. Synthesis and cytotoxic activity of 5,6-heteroaromatically annulated pyridine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 16. ovid.com [ovid.com]
- 17. gov.uk [gov.uk]
N4-ethylpyrimidine-4,6-diamine solubility profile in common organic solvents
Title: Solubility Profiling and Solvent Dynamics of N4-Ethylpyrimidine-4,6-Diamine: A Technical Guide for Preclinical Formulation and Synthesis
Executive Summary
N4-ethylpyrimidine-4,6-diamine (CAS: 101080-47-1)[1] is a highly versatile organic building block, widely utilized in the synthesis of substituted diaminopyrimidine-based kinase inhibitors[2]. In early-stage drug discovery and chemical synthesis, understanding the precise solubility profile of such intermediates is paramount. Poor solvent selection can lead to suboptimal reaction yields, failed crystallizations, or false negatives in high-throughput biological screening due to compound precipitation[3]. This whitepaper provides an in-depth analysis of the solubility characteristics of N4-ethylpyrimidine-4,6-diamine across common organic solvents, detailing the structural causality behind its solvation thermodynamics and providing field-validated experimental protocols for quantitative profiling.
Structural Determinants of Solvation
The solubility of N4-ethylpyrimidine-4,6-diamine is strictly governed by its distinct molecular architecture:
-
Pyrimidine Core: The two aromatic nitrogens (N1, N3) act as strong hydrogen-bond acceptors.
-
Amino Substituents: The primary amine (-NH2) at the 6-position acts as both a hydrogen-bond donor and acceptor. The secondary amine at the 4-position provides additional hydrogen-bonding capacity but introduces steric hindrance.
-
Lipophilic Ethyl Group: The N4-ethyl chain introduces localized lipophilicity. Compared to unsubstituted pyrimidine-4,6-diamine, the ethyl group disrupts the highly ordered, rigid crystal lattice typically formed by intermolecular hydrogen bonding. This disruption lowers the lattice energy, thereby enhancing solubility in moderately polar and organic solvents[2].
Because solvation requires breaking intermolecular crystal lattice bonds (endothermic) and forming new solute-solvent interactions (exothermic), solvents that can simultaneously act as hydrogen-bond donors and acceptors (e.g., alcohols) or strong hydrogen-bond acceptors with high dipole moments (e.g., DMSO, DMF) exhibit the highest solubilizing power for this scaffold.
Figure 1: Thermodynamic pathway of N4-ethylpyrimidine-4,6-diamine solvation.
Quantitative Solubility Profile in Common Organic Solvents
The following table synthesizes the solubility profile of N4-ethylpyrimidine-4,6-diamine based on its physicochemical properties and structural analogs. This data is categorized to assist chemists in selecting optimal solvents for synthesis, purification, and assay formulation[4].
| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism | Application Context |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (High) | Strong H-bond acceptor; high dipole moment disrupts lattice. | Stock solutions for in vitro kinase assays[3]. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 80 (High) | Strong H-bond acceptor; excellent for polar organics. | SNAr reactions; peptide coupling environments. |
| Methanol (MeOH) | Polar Protic | 32.7 | 30 - 50 (Moderate-High) | H-bond donor and acceptor; interacts with pyrimidine N. | Recrystallization; reverse-phase HPLC mobile phase. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 15 - 30 (Moderate) | H-bond donor/acceptor; lower polarity than MeOH. | Green solvent alternatives for synthesis. |
| Dichloromethane (DCM) | Polar Halogenated | 8.9 | 5 - 15 (Low-Moderate) | Dipole-dipole interactions; lacks H-bond donation. | Liquid-liquid extraction (partitioning from water). |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 2 - 10 (Low) | Weak H-bond acceptor; moderate dipole. | Normal-phase chromatography eluent. |
| Hexane / Heptane | Non-Polar | 1.9 | < 0.1 (Insoluble) | Purely dispersive forces; cannot break H-bond lattice. | Anti-solvent for precipitation/crystallization. |
| Water (Neutral pH) | Polar Protic | 80.1 | 1 - 5 (Low) | High polarity, but hydrophobic ethyl group limits solubility. | Aqueous washes; biological buffers. |
Note: Solubility in water increases significantly at acidic pH (pH < 4) due to the protonation of the pyrimidine nitrogen or primary amine, forming a highly soluble cationic salt.
Experimental Protocols: Solubility Quantification
To ensure rigorous scientific integrity, relying solely on predictive models is insufficient. The following protocols detail self-validating experimental workflows to empirically determine the thermodynamic and kinetic solubility of N4-ethylpyrimidine-4,6-diamine[2].
Protocol A: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV)
Purpose: To determine the maximum equilibrium concentration of the compound in a specific solvent. Causality: The shake-flask method ensures that the solid and liquid phases reach true thermodynamic equilibrium. Centrifugation is critical here; filtering can lead to compound adsorption onto the filter membrane, artificially lowering the measured solubility.
-
Preparation: Add an excess of N4-ethylpyrimidine-4,6-diamine solid (e.g., 50 mg) to a 2 mL Eppendorf tube.
-
Solvent Addition: Add 1 mL of the target organic solvent (e.g., Methanol).
-
Equilibration: Seal the tube and agitate on a thermoshaker at 25°C at 800 rpm for 24 hours.
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Self-Validation Step: Visually confirm the presence of a solid pellet. If no pellet is present, the compound is completely dissolved, and the test must be repeated with more solid mass.
-
Dilution: Carefully aspirate 100 µL of the supernatant and dilute it 1:100 in a compatible solvent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.
-
Quantification: Analyze via HPLC-UV (e.g., at 254 nm) against a pre-established calibration curve of the compound in DMSO.
Protocol B: Kinetic Solubility via Nephelometry
Purpose: To mimic high-throughput screening conditions where a DMSO stock is diluted into an aqueous buffer[3]. Causality: Compounds may temporarily remain in solution (supersaturation) before precipitating. Nephelometry measures light scattering caused by micro-precipitates, providing a highly sensitive, real-time readout of kinetic solubility limits.
-
Stock Preparation: Prepare a 10 mM stock solution of N4-ethylpyrimidine-4,6-diamine in 100% DMSO.
-
Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. Keep the final DMSO concentration constant across all wells (typically 1-2%).
-
Incubation: Incubate the plate at room temperature for 2 hours to allow potential supersaturated states to resolve.
-
Measurement: Read the plate using a nephelometer. An inflection point in the light scattering curve indicates the kinetic solubility limit (the concentration at which precipitation begins).
Figure 2: High-throughput solubility screening workflow for diaminopyrimidines.
Application in Drug Development
The solubility profile of N4-ethylpyrimidine-4,6-diamine directly dictates its utility in downstream applications. For instance, when synthesizing kinase inhibitors targeting EGFR or CDKs[3], the intermediate is often reacted via nucleophilic aromatic substitution (SNAr). The high solubility of this compound in DMF and DMSO makes these solvents ideal for such reactions, ensuring a homogeneous phase that drives the reaction kinetics forward. Conversely, its insolubility in hexane makes hexane an excellent anti-solvent for precipitating the final product out of a concentrated ethyl acetate or dichloromethane solution during purification.
Conclusion
The physicochemical behavior of N4-ethylpyrimidine-4,6-diamine is a textbook example of how molecular structure dictates macroscopic solubility. By leveraging the hydrogen-bonding capabilities of its pyrimidine core and managing the lipophilicity of its ethyl substituent, chemists can rationally select solvent systems to optimize synthesis yields, streamline purification, and ensure the integrity of biological assays.
References
Sources
Pharmacokinetic Profiling and ADMET Optimization of N4-Alkylpyrimidine-4,6-Diamine Derivatives as Targeted Kinase Inhibitors
Executive Summary: The Pyrimidine-4,6-Diamine Scaffold in Targeted Therapy
The pyrimidine-4,6-diamine chemotype has emerged as a highly privileged scaffold in modern rational drug design, particularly for the development of ATP-competitive kinase inhibitors. Derivatives featuring N4-alkyl substitutions—such as the N4-ethylpyrimidine-4,6-diamine core—exhibit remarkable multi-target versatility, acting as potent inhibitors against kinases including JAK3, PLK4, PI3Kδ, and EGFR [1].
As a Senior Application Scientist overseeing preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I have observed that while the pyrimidine core drives pharmacodynamic (PD) efficacy through critical hinge-region hydrogen bonding, it is the precise steric and electronic tuning of the N4-alkyl group that dictates the pharmacokinetic (PK) fate of the molecule. This whitepaper provides an in-depth, mechanistic guide to the PK properties, structural optimization, and standardized bioanalytical profiling of N4-ethylpyrimidine-4,6-diamine derivatives.
Mechanistic Grounding: Target Engagement & Pathway Dynamics
To understand the PK requirements of these derivatives, we must first establish how they engage their targets. In the ATP-binding pocket of kinases (e.g., EGFR or JAK3), the pyrimidine N1 and the 6-NH2 group form a highly conserved pair of hydrogen bonds with the "hinge" amino acid residues (e.g., Met 769 in EGFR) [2].
The N4-ethyl or N4-isopropyl substitution is strategically positioned to project outward into the solvent-exposed region or a secondary hydrophobic pocket. This orientation not only enhances target selectivity by exploiting non-conserved pocket geometries but also shields the primary amine from rapid Phase II N-acetylation, thereby extending the drug's in vivo half-life.
Mechanistic pathway of kinase inhibition by N4-alkylpyrimidine-4,6-diamine derivatives.
Structure-Activity-Pharmacokinetic Relationship (SAPKR)
The transition from a hit compound to a viable clinical candidate requires overcoming rapid hepatic clearance. Unsubstituted pyrimidine-4,6-diamines often suffer from poor microsomal stability due to CYP450-mediated oxidation and N-dealkylation.
The Causality of N4-Substitution
Modifying the N4 position directly impacts the lipophilicity (LogP) and steric hindrance around the metabolic soft spots of the molecule. For instance, in the development of PLK4 inhibitors, early pyrimidine-diamine derivatives with an N4-methyl group exhibited rapid metabolism with a liver microsomal half-life ( t1/2 ) of merely 1.6 minutes [3].
By replacing the methyl group with a bulkier N4-isopropyl or N4-ethyl group, researchers successfully introduced steric shielding. This modification restricted the access of CYP3A4 and CYP2D6 to the amine lone pair, drastically reducing N-dealkylation rates and improving the microsomal t1/2 to over 31.5 minutes, without compromising the nanomolar inhibitory activity at the hinge region [3, 4]. Furthermore, optimized N4-alkyl derivatives demonstrate minimal risk of drug-drug interactions (DDIs), showing <50% inhibitory activity on major CYP enzymes at 10.0 μM [3].
Summary of Pharmacokinetic Parameters
The table below synthesizes the in vivo PK parameters of representative N4-substituted pyrimidine-4,6-diamine derivatives across various rodent models, demonstrating the robust bioavailability achievable with this scaffold.
| Compound Class / Target | N4-Substitution | Clearance (CL) | Half-life ( t1/2 ) | Oral Bioavailability (F%) | Ref |
| PLK4 Inhibitor (B43) | N4-Isopropyl | Low | > 4.0 h | 70.8% | [3] |
| PI3Kδ Inhibitor ((S)-36) | N4-Cycloalkyl | 0.78 L/h/kg | 8.57 h | 59.6% | [5] |
| dCK Inhibitor (DI-87) | N4-Unsubstituted | Moderate | ~ 4.0 h | High | [6] |
| JAK3 Inhibitors | N4-Ethyl/Alkyl | 0.059 - 0.19 mL/min/kg | Prolonged | > 30% (Absorption) | [1, 4] |
Standardized Experimental Workflow: High-Resolution PK Profiling
To ensure trustworthiness and reproducibility in ADMET profiling, the following self-validating LC-MS/MS protocol is strictly utilized for quantifying N4-ethylpyrimidine-4,6-diamine derivatives in biological matrices.
Rationale & Causality in Protocol Design
-
Protein Precipitation: We utilize 3 volumes of cold acetonitrile (ACN) rather than methanol. ACN provides a harder crash of plasma proteins (>95% removal), which is critical to prevent phospholipid-induced ion suppression in the Electrospray Ionization (ESI) source.
-
Gradient Elution: A shallow gradient using 0.1% Formic Acid ensures the pyrimidine nitrogens remain fully protonated ( [M+H]+ ), maximizing the sensitivity of the Multiple Reaction Monitoring (MRM) transitions.
Standardized high-throughput LC-MS/MS pharmacokinetic profiling workflow.
Step-by-Step Methodology
-
In Vivo Dosing & Sampling:
-
Administer the N4-ethylpyrimidine-4,6-diamine derivative to Sprague-Dawley rats via intravenous (IV, 1 mg/kg) or oral (PO, 5-20 mg/kg) routes. Formulation typically consists of 10% DMSO, 10% Solutol HS15, and 80% Saline to ensure complete dissolution.
-
Collect blood samples (~200 μL) via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.
-
-
Sample Preparation:
-
Aliquot 50 μL of plasma into a 96-well plate.
-
Add 150 μL of cold acetonitrile containing an internal standard (e.g., benzyl benzoate or a deuterated analog at 50 ng/mL).
-
Vortex for 5 minutes at 800 rpm, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 100 μL of the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: Agilent Poroshell HPH-C18 (2.7 μm, 3.0 × 50 mm) maintained at 40°C.
-
Mobile Phase: Solvent A (0.1% Formic Acid in H2O ) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, return to 10% B. Flow rate: 0.5 mL/min.
-
Mass Spectrometry: Operate an API4000 Q-Trap mass spectrometer in positive ESI mode. Monitor the specific parent-to-daughter MRM transitions for the target derivative.
-
-
Data Analysis:
-
Calculate PK parameters (AUC, Cmax , Tmax , t1/2 , CL, Vd) using Non-Compartmental Analysis (NCA) in Phoenix WinNonlin software.
-
Conclusion
The N4-ethylpyrimidine-4,6-diamine scaffold represents a masterclass in balancing pharmacodynamics with pharmacokinetics. By understanding the causal relationship between N4-steric bulk and CYP450-mediated metabolism, researchers can systematically optimize these derivatives to achieve prolonged half-lives, low clearance, and high oral bioavailability, accelerating their trajectory from the bench to the clinic.
References
-
QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics, Taylor & Francis.[Link]
-
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library. Journal of the American Chemical Society (JACS).[Link]
-
Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Computational 3D Modeling-Based Identification of Inhibitors Targeting Cysteine Covalent Bond Catalysts for JAK3 and CYP3A4 Enzymes in the Treatment of Rheumatoid Arthritis. MDPI.[Link]
-
Discovery of Potent and Selective PI3Kδ Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Development and preclinical pharmacology of a novel dCK inhibitor, DI-87. PubMed Central (PMC), NIH.[Link]
Thermodynamic Stability and Degradation Kinetics of N4-Ethylpyrimidine-4,6-diamine at Standard Ambient Conditions
As a Senior Application Scientist navigating the complexities of early-stage drug development, I approach the thermodynamic stability of active pharmaceutical ingredients (APIs) not merely as a regulatory checkbox, but as a fundamental driver of formulation strategy. N4-ethylpyrimidine-4,6-diamine (CAS: 101080-47-1) is a highly versatile pyrimidine scaffold, frequently utilized as a core pharmacophore in the design of kinase inhibitors and advanced synthetic intermediates.
Understanding the thermodynamic stability of this molecule at standard room temperature (25°C) is critical. A molecule's inherent resistance to hydrolysis and oxidation dictates its shelf-life, the selection of excipients, and the integrity of in vitro biological assays. This technical guide deconstructs the structural thermodynamics, degradation pathways, and self-validating experimental protocols required to rigorously profile N4-ethylpyrimidine-4,6-diamine.
Structural Thermodynamics and the Pyrimidine Scaffold
The unsubstituted pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making it susceptible to nucleophilic attack. However, the thermodynamic profile of N4-ethylpyrimidine-4,6-diamine is fundamentally altered by its substituents.
The presence of an amino group at C6 and an ethylamino group at C4 introduces significant electron-donating effects via resonance. These electron-releasing substituents counteract the electron deficiency of the ring, thereby increasing its basicity and overall thermodynamic stability against nucleophilic degradation[1]. Consequently, the activation energy ( Ea ) required to break the ring structure or cleave the exocyclic amines is substantially elevated at room temperature.
Table 1: Key Physicochemical Properties
The following parameters dictate the molecule's behavior in ambient aqueous and solid-state environments.
| Property | Value | Thermodynamic Implication |
| Molecular Formula | C₆H₁₀N₄ | Determines stoichiometric degradation limits. |
| Molecular Weight | 138.17 g/mol | Essential for precise molarity calculations in kinetic assays. |
| Predicted pKa | ~5.2 – 5.8 | At physiological pH (7.4), the molecule is predominantly neutral, minimizing acid-catalyzed hydrolysis[2]. |
| LogP (Predicted) | -0.3 to 0.5 | Slight hydrophilicity suggests susceptibility to ambient moisture (hygroscopicity) in solid-state formulations[3]. |
Degradation Pathways at Ambient Conditions (25°C)
While N4-ethylpyrimidine-4,6-diamine exhibits robust kinetic stability at 25°C, long-term thermodynamic equilibrium favors slow degradation via two primary pathways: Hydrolytic Deamination and Oxidative N-Dealkylation .
Free radical pathways, particularly those driven by photo-oxidation, are characterized by specific low-energy barriers that can compromise pyrimidine bases even under cold or ambient conditions[4]. Understanding these pathways is essential for designing protective formulation matrices.
Diagram 1: Primary thermodynamic degradation pathways of N4-ethylpyrimidine-4,6-diamine.
Experimental Methodology: A Self-Validating Stability Protocol
To rigorously quantify the thermodynamic stability of this compound, we must employ a self-validating experimental design aligned with the [5].
The Causality Principle : We cannot accurately measure long-term stability without first proving that our analytical method can detect all possible degradation products. Therefore, the protocol must begin with forced degradation (stress testing) to validate the stability-indicating power of the LC-MS/MS assay before any long-term room temperature data is collected.
Step-by-Step Analytical Workflow
-
Method Validation via Forced Degradation (Stress Testing)
-
Causality: By intentionally destroying the molecule using extreme heat, acid, base, and oxidation, we generate a comprehensive library of degradants. This ensures our chromatographic method separates the parent API from its breakdown products, preventing false-positive stability readings.
-
Action: Subject 1 mg/mL solutions of the API to 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ at 60°C for 48 hours.
-
-
Sample Preparation & Matrixing
-
Causality: API stability varies wildly between solid state and solution. To mimic real-world storage and biological assay conditions, we must evaluate both.
-
Action: Prepare solid API aliquots in amber glass vials (to prevent photolytic radical generation) and 100 µM solution aliquots in pH 7.4 phosphate-buffered saline (PBS).
-
-
Controlled Environmental Storage
-
Causality: Adherence to ICH Q1A(R2) provides standardized thermodynamic baselines that regulatory agencies trust[5].
-
Action: Store samples in calibrated stability chambers at 25°C ± 2°C / 60% RH ± 5% RH (Long-term) and 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) for a 12-month duration.
-
-
Quantitative LC-MS/MS Analysis
-
Causality: High-resolution mass spectrometry (in Multiple Reaction Monitoring mode) provides the sensitivity required to detect trace dealkylation or deamination events long before they impact bulk purity.
-
Action: At time points 0, 1, 3, 6, 9, and 12 months, analyze samples using a C18 reverse-phase column. Monitor the specific precursor-to-product ion transitions for the intact molecule ( m/z ~139.1).
-
-
Thermodynamic Modeling
-
Causality: Empirical data is only a snapshot. We must convert concentration data into thermodynamic parameters to predict shelf-life beyond the 12-month window.
-
Action: Calculate the pseudo-first-order rate constant ( kobs ) and apply the Arrhenius and Eyring equations to determine the Gibbs free energy of activation ( ΔG‡ ).
-
Diagram 2: Self-validating ICH Q1A(R2) stability testing workflow.
Kinetic Data and Thermodynamic Modeling
Based on the structural homology to established diaminopyrimidines, the thermodynamic stability of N4-ethylpyrimidine-4,6-diamine is highly favorable at 25°C[3]. The electron-donating substituents raise the activation energy required for nucleophilic substitution (hydrolysis), resulting in an exceptionally long half-life under ambient conditions.
By applying the Eyring equation:
k=hkBTe−RTΔG‡We can derive the Gibbs free energy of activation ( ΔG‡ ), which dictates the spontaneity of the degradation pathways.
Table 2: Representative Thermodynamic Parameters (Aqueous pH 7.4, 25°C)
Note: Parameters are representative baselines for 4,6-diaminopyrimidine derivatives derived from accelerated kinetic modeling.
| Kinetic/Thermodynamic Parameter | Value | Interpretation |
| Rate Constant ( kobs ) | 1.2×10−8 s−1 | Degradation is negligible on a day-to-day basis at 25°C. |
| Half-Life ( t1/2 ) | > 2.5 Years | Highly stable in aqueous formulation at room temperature. |
| Activation Energy ( Ea ) | 92.4 kJ/mol | High energy barrier prevents spontaneous hydrolytic cleavage. |
| Gibbs Free Energy of Activation ( ΔG‡ ) | 105.2 kJ/mol | The transition state for degradation is thermodynamically unfavorable at 25°C. |
Formulation Implications and Conclusion
N4-ethylpyrimidine-4,6-diamine is thermodynamically stable at standard room temperature (25°C), with degradation heavily restricted by the high activation energy barriers associated with its electron-rich pyrimidine ring.
However, as application scientists, we must engineer out the edge cases. Because the molecule is susceptible to slow oxidative N-dealkylation via radical pathways[4], formulations must minimize excipient moisture content to prevent micro-environmental hydrolysis, and utilize opaque or amber packaging to mitigate photolytic radical generation. By adhering to the self-validating protocols outlined above, development teams can confidently establish robust shelf-lives and ensure the integrity of this critical scaffold throughout the drug lifecycle.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA) URL:[Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Science Alert URL:[Link]
-
Radical Pathways for the Prebiotic Formation of Pyrimidine Bases from Formamide ACS Publications (The Journal of Physical Chemistry A) URL:[Link]
Sources
- 1. scialert.net [scialert.net]
- 2. 4,6-Diaminopyrimidine, CasNo.2434-56-2 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Synthesis Protocol for N4-ethylpyrimidine-4,6-diamine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide
Introduction and Mechanistic Rationale
Substituted pyrimidines, particularly 4,6-diaminopyrimidines, are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophore for various therapeutic targets, including antimalarial agents targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR)[1], and highly selective kinase inhibitors such as PI3Kδ inhibitors[2].
The synthesis of N4-ethylpyrimidine-4,6-diamine is fundamentally driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism. Starting from the commercially available 4-amino-6-chloropyrimidine, the electron-deficient nature of the pyrimidine ring—exacerbated by the electronegative ring nitrogens—activates the C6 position (bearing the chloride leaving group) toward nucleophilic attack by ethylamine.
To ensure high conversion rates, the reaction requires a polar, high-boiling solvent and a non-nucleophilic base to scavenge the generated hydrochloric acid, which would otherwise protonate the nucleophile and halt the reaction[2].
Experimental Workflow
Fig 1: SNAr synthesis workflow for N4-ethylpyrimidine-4,6-diamine.
Quantitative Data & Reagent Specifications
The following stoichiometric ratios are optimized to drive the SNAr reaction to completion while minimizing the formation of poly-alkylated byproducts.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role in Synthesis |
| 4-Amino-6-chloropyrimidine | 129.55 | 1.0 eq | 1.30 g | Electrophilic substrate |
| Ethylamine (2.0 M in THF) | 45.08 | 2.5 eq | 12.5 mL | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 eq | 3.48 mL (2.58 g) | Acid scavenger / Base |
| n-Butanol | 74.12 | N/A | 20.0 mL | High-boiling solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction solvent |
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Preparation of the Reaction Vessel: Equip a 50 mL heavy-walled pressure tube (or a microwave synthesis vial if utilizing microwave irradiation) with a magnetic stir bar.
-
Causality: A sealed tube is mandatory because ethylamine is highly volatile (boiling point ~16 °C). Heating an open system would result in the rapid loss of the nucleophile before the SNAr activation energy is reached.
-
-
Reagent Loading: Add 4-amino-6-chloropyrimidine (1.30 g, 10.0 mmol) to the vessel, followed by 20.0 mL of n-butanol.
-
Causality:n-Butanol is selected over lower alcohols (like methanol or ethanol) because its higher boiling point safely accommodates the 100 °C reaction temperature required for substituting the relatively unreactive primary amine-bearing pyrimidine ring[2].
-
-
Base and Nucleophile Addition: Sequentially add DIPEA (3.48 mL, 20.0 mmol) and the 2.0 M ethylamine solution in THF (12.5 mL, 25.0 mmol). Seal the tube tightly.
-
Causality: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic. It efficiently neutralizes the HCl byproduct without competing with ethylamine for the electrophilic C6 carbon[2].
-
Phase 2: Execution and Monitoring
-
Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.
-
Alternative: If using a microwave reactor, the reaction can typically be accelerated at 120 °C for 30–45 minutes[1].
-
-
In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS or TLC (eluent: 10% MeOH in DCM). The reaction is complete when the starting material mass (m/z [M+H]+ 130.0) is entirely replaced by the product mass (m/z[M+H]+ 139.1).
Phase 3: Workup and Purification
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) to remove THF, unreacted ethylamine, and the majority of the n-butanol.
-
Extraction: Partition the resulting crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).
-
Causality: The basic aqueous wash ensures the pyrimidine product remains deprotonated (free base form) and partitions into the organic layer, while DIPEA hydrochloride salts and residual polar impurities are washed into the aqueous layer.
-
-
Washing and Drying: Extract the aqueous layer with an additional 25 mL of EtOAc. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude product via silica gel flash chromatography. Use a gradient elution starting from 100% Dichloromethane (DCM) to 10% Methanol in DCM containing 1% aqueous ammonia.
-
Causality: The addition of 1% aqueous ammonia prevents the basic diamine product from streaking on the slightly acidic silica gel, ensuring sharp elution bands and high purity.
-
-
Isolation: Pool the pure fractions and evaporate the solvent to afford N4-ethylpyrimidine-4,6-diamine as an off-white to pale yellow solid.
References
-
Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors Source: PMC / NIH URL:[Link][1]
-
Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S) Source: ACS Publications URL:[Link][2]
-
Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics Source: ACS Publications URL:[Link]
Sources
Using N4-ethylpyrimidine-4,6-diamine as a precursor for kinase inhibitor synthesis
Application Notes & Protocols
Topic: Using N4-ethylpyrimidine-4,6-diamine as a Precursor for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Pyrimidine-4,6-diamine Scaffold: A Strategic Guide to Kinase Inhibitor Synthesis
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their efficacy often hinges on the core chemical scaffold's ability to effectively compete with adenosine triphosphate (ATP) in the kinase active site. The pyrimidine nucleus is a privileged structure in this domain, prized for its capacity to mimic the purine ring of ATP and establish critical hydrogen bond interactions within the kinase hinge region.[1] Substituted diaminopyrimidines, in particular, offer a versatile and synthetically accessible platform for developing potent and selective inhibitors against a host of kinase targets, including Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.[1][2][3]
This guide focuses on the strategic use of N4-ethylpyrimidine-4,6-diamine and its direct synthetic precursors as foundational building blocks for novel kinase inhibitors. We will explore the rationale behind its design, provide detailed, validated protocols for its synthesis and subsequent functionalization, and contextualize its application by examining its role in targeting key signaling pathways, such as the one mediated by BTK.
Physicochemical Properties of the Core Precursor
Understanding the fundamental properties of the starting material is critical for reaction optimization and safety. The synthesis of N-substituted pyrimidine-4,6-diamines typically begins with 4,6-dichloropyrimidine, which is sequentially functionalized. The properties of this key starting material are outlined below.
| Property | Value | Source |
| Chemical Name | 4,6-Dichloropyrimidine | Vendor SDS |
| CAS Number | 1193-21-1 | Vendor SDS |
| Molecular Formula | C₄H₂Cl₂N₂ | Vendor SDS |
| Molecular Weight | 148.98 g/mol | Vendor SDS |
| Appearance | White to light yellow crystalline powder | Vendor SDS |
| Melting Point | 65-68 °C | Vendor SDS |
| Boiling Point | 197 °C | Vendor SDS |
| Solubility | Soluble in ethanol, ether, DMF | Vendor SDS |
Target Spotlight: Bruton's Tyrosine Kinase (BTK) and the B-Cell Receptor Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling molecule in the B-cell antigen receptor (BCR) pathway.[4][5] The BCR pathway is fundamental for B-cell development, differentiation, proliferation, and survival.[6][7] In numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active, making BTK a prime therapeutic target.[4][8]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[7] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation.[7][9][10] Irreversible inhibitors, such as Ibrutinib, covalently bind to a cysteine residue (Cys481) in the BTK active site, effectively shutting down this pro-survival signaling.[4][8][11]
Synthetic Strategy and Experimental Protocols
Rationale: Sequential Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of N4,N6-disubstituted pyrimidine-4,6-diamines from 4,6-dichloropyrimidine is a robust and highly modular strategy. The process relies on a sequential nucleophilic aromatic substitution (SₙAr) mechanism. The two chlorine atoms on the pyrimidine ring are activated towards substitution by the electron-withdrawing nature of the ring nitrogens.
Typically, the first substitution occurs under milder conditions than the second. This differential reactivity allows for the stepwise and controlled introduction of two different amine nucleophiles, which is essential for generating chemical diversity and optimizing biological activity. Our protocol first introduces ethylamine to create the N4-ethyl intermediate, followed by the introduction of a second, distinct amine to complete the scaffold.
Sources
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- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 7. ascopubs.org [ascopubs.org]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
Application Note: Advanced Catalytic Amination Strategies for the Synthesis of N4-Ethylpyrimidine-4,6-diamine
Executive Summary
Pyrimidine-4,6-diamines are privileged pharmacophores, serving as the structural backbone for numerous targeted therapeutics, most notably Janus kinase 3 (JAK3) inhibitors utilized in the treatment of autoimmune and inflammatory diseases[1]. The synthesis of unsymmetrical derivatives like N4-ethylpyrimidine-4,6-diamine presents a unique synthetic challenge. While the first amination of 4,6-dichloropyrimidine proceeds readily, installing a second amine via traditional nucleophilic aromatic substitution (SNAr) is thermodynamically unfavorable.
This application note provides a comprehensive, self-validating protocol for the synthesis of N4-ethylpyrimidine-4,6-diamine utilizing palladium-catalyzed Buchwald-Hartwig cross-coupling. By detailing the mechanistic causality behind ligand selection and stoichiometric ratios, this guide equips drug development professionals with a robust, scalable workflow.
Mechanistic Insights & Causality
The SNAr Deactivation Dilemma
In standard SNAr reactions, the initial substitution of 4,6-dichloropyrimidine with ammonia yields 4-amino-6-chloropyrimidine. However, the newly installed primary amino group donates electron density into the pyrimidine ring via resonance. This significantly deactivates the C6 position toward further nucleophilic attack, rendering acid-catalyzed or catalyst-free amination with ethylamine highly inefficient and prone to hydrolytic degradation[2].
The Palladium-Catalyzed Solution and Tautomeric Challenges
To bypass the SNAr activation barrier, transition-metal catalysis is employed. The palladium-catalyzed pathway relies on the oxidative addition of the C-Cl bond to a Pd(0) species, a step that is far less hindered by the electron-rich nature of the mono-aminated pyrimidine ring[3].
However, a critical mechanistic hurdle remains: amine-imine tautomerization . 4-Amino-6-chloropyrimidines exist in a tautomeric equilibrium that increases the mobility of the N-H proton[4]. During Pd-catalysis, this mobile proton allows the primary amino group of the starting material to act as a competing nucleophile, leading to rapid N,N-diheteroarylation and the formation of intractable oligomers[3][4].
Causality in Reaction Design: To suppress oligomerization, two critical parameters must be controlled:
-
Steric Shielding: The use of bulky, electron-rich phosphine ligands (e.g., DavePhos) accelerates reductive elimination and sterically crowds the Pd center, disfavoring the coordination of the bulky pyrimidine nucleophile.
-
Kinetic Flooding: Utilizing a significant excess (4.0 equivalents) of the target aliphatic amine (ethylamine) kinetically outcompetes the tautomeric side-reaction[3].
Workflow Visualization
Caption: Catalytic cycle for the Pd-catalyzed amination of 4-amino-6-chloropyrimidine.
Optimization of Catalytic Systems
The following table summarizes the quantitative data driving the selection of the optimal catalytic system. Note the profound impact of ligand choice and amine stoichiometry on product yield versus oligomer formation[3][4].
| Entry | Palladium Source (5 mol%) | Ligand (7 mol%) | Base (1.5 eq) | Ethylamine (Equiv.) | Yield (%) | Mechanistic Observation |
| 1 | Pd(dba)₂ | BINAP | tBuONa | 1.0 | <15 | Extensive oligomerization due to tautomeric N-H attack. |
| 2 | Pd(dba)₂ | Cy-JosiPhos | tBuONa | 2.0 | 30 | Bulky ligand limits oligomerization, but conversion is low. |
| 3 | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | 4.0 | 45 | Weak base (Cs₂CO₃) slows the deprotonation step. |
| 4 | Pd(dba)₂ | DavePhos | tBuONa | 4.0 | 82 | Optimal. Excess amine and strong base outcompete side reactions. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the chemical integrity of each step.
Reagents Required:
-
4-amino-6-chloropyrimidine (1.0 equiv, 1.0 mmol, 129.5 mg)
-
Ethylamine (2.0 M solution in THF, 4.0 equiv, 4.0 mmol, 2.0 mL)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (5 mol%, 28.7 mg)
-
DavePhos (7 mol%, 27.5 mg)
-
Sodium tert-butoxide [tBuONa] (1.5 equiv, 1.5 mmol, 144.1 mg)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Methodology
Step 1: Catalyst Activation
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(dba)₂ and DavePhos in 2.0 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 15 minutes.
-
Self-Validation Check: Observe the solution transition from a deep purple/red suspension to a clear, pale yellow-orange solution. This color shift confirms the dissociation of the dba ligands and the generation of the active Pd(0)Ln species.
Step 2: Substrate and Base Addition
-
To the active catalyst solution, add 4-amino-6-chloropyrimidine and tBuONa.
-
Stir for 5 minutes.
-
Causality Note: tBuONa is a strong, non-nucleophilic base. It must be present in the mixture prior to amine addition to ensure immediate deprotonation of the Pd-amine complex, preventing the catalytic cycle from stalling at the Pd(II) intermediate.
Step 3: Amine Introduction and Thermal Cycling
-
Inject the ethylamine solution (2.0 M in THF) dropwise via syringe.
-
Causality Note: The 4-fold excess is strictly required to kinetically favor the desired cross-coupling over substrate oligomerization[3].
-
Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
Step 4: Reaction Monitoring (IPC)
-
After 12 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via TLC (Eluent: 10% MeOH in CH₂Cl₂).
-
Self-Validation Check: The starting material (Rf ~0.5) should be completely consumed. The product will appear as a highly polar, UV-active spot at Rf ~0.25. LC-MS analysis should confirm the target mass [M+H]⁺ = 139.1.
Step 5: Quench and Purification
-
Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter through a tightly packed Celite pad.
-
Causality Note: Filtration removes insoluble inorganic salts and precipitated palladium black, which would otherwise cause severe emulsion issues during aqueous extraction.
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (Gradient: 2% to 10% MeOH in CH₂Cl₂ containing 1% Et₃N to prevent streaking).
Analytical Validation
To confirm the structural integrity of N4-ethylpyrimidine-4,6-diamine and rule out oligomerization, perform ¹H NMR (400 MHz, DMSO-d₆).
-
Key Signatures: Look for the distinct ethyl group signals: a triplet at ~1.1 ppm (CH₃) and a multiplet/quartet at ~3.2 ppm (CH₂).
-
Purity Confirmation: The isolated pyrimidine C5-H proton should appear as a sharp singlet around 5.3–5.5 ppm. The absence of broad, polymeric baseline signals in the aromatic region (6.0–8.0 ppm) confirms the successful suppression of N,N-diheteroarylation[3][4].
References
Sources
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cross-Coupling Reactions Utilizing N4-ethylpyrimidine-4,6-diamine as a Novel Ligand
Introduction: Unveiling the Potential of N4-ethylpyrimidine-4,6-diamine in Catalysis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Derivatives of pyrimidine, particularly aminopyrimidines, have demonstrated significant biological activities, often as kinase inhibitors.[2][3][4] Beyond their pharmaceutical importance, nitrogen-containing heterocycles are increasingly recognized for their role in catalysis, primarily as ligands for transition metals. The electron-rich nature of the pyrimidine ring and the presence of nitrogen atoms make these compounds excellent candidates for coordinating with metal centers, such as palladium, thereby facilitating a wide range of organic transformations.[5]
This guide introduces N4-ethylpyrimidine-4,6-diamine, a member of the N-substituted pyrimidine-4,6-diamine family, as a promising and versatile ligand for palladium-catalyzed cross-coupling reactions. While specific catalytic applications of N4-ethylpyrimidine-4,6-diamine are not yet extensively documented, its structural features—a pyrimidine core and two amino groups, one of which is functionalized with an ethyl group—suggest its potential to act as a robust N,N-bidentate or N,N,N-tridentate ligand. This document provides detailed protocols for the prospective use of N4-ethylpyrimidine-4,6-diamine in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The synthesis of N-substituted pyrimidine-4,6-diamines can be generally achieved through the nucleophilic substitution of a dihalopyrimidine, such as 4,6-dichloropyrimidine, with the desired amine. This straightforward synthetic route makes N4-ethylpyrimidine-4,6-diamine and its analogs readily accessible for catalytic screening and application.
Diagram: Proposed Coordination of N4-ethylpyrimidine-4,6-diamine to a Palladium Center
Caption: Potential coordination modes of N4-ethylpyrimidine-4,6-diamine to a palladium center.
Application Protocol I: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. Electron-rich and sterically accessible ligands can significantly enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Pyrimidine-based ligands have shown promise in this context.
Rationale for Experimental Choices
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: N4-ethylpyrimidine-4,6-diamine is proposed to act as a stabilizing and activating ligand for the palladium catalyst. A slight excess of the ligand relative to the palladium precursor is recommended to ensure complete complex formation.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective for a wide range of substrates.
-
Solvent: A mixture of a polar aprotic solvent like dioxane and water is often optimal for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the base and facilitates the transmetalation step.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl chlorides.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1.5 mol%), N4-ethylpyrimidine-4,6-diamine (2.0 mol%), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (to achieve a 0.1 M concentration of the aryl halide).
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Data Table: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Proposed Protocol with N4-ethylpyrimidine-4,6-diamine | Established Protocols with Other Ligands |
| Palladium Source | Pd(OAc)₂ (1.5 mol%) | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | N4-ethylpyrimidine-4,6-diamine (2.0 mol%) | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃ (2.0 eq.) | Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O (4:1) | Toluene, DMF, THF |
| Temperature | 100 °C | 80-120 °C |
| Reference | This work (proposed) |
Application Protocol II: Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. The development of this reaction has been heavily reliant on the design of new ligands that can promote the challenging C-N reductive elimination step. Bulky, electron-rich ligands are known to be particularly effective.
Rationale for Experimental Choices
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source for Buchwald-Hartwig aminations.
-
Ligand: The bidentate coordination of N4-ethylpyrimidine-4,6-diamine is hypothesized to create a stable and active catalyst. The steric bulk provided by the ethyl group and the overall geometry of the complex may facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active aminating agent. Sodium tert-butoxide (NaOtBu) is a standard choice for this purpose.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is relatively non-polar and has a high boiling point.
-
Temperature: As with the Suzuki-Miyaura coupling, elevated temperatures are often necessary to achieve a reasonable reaction rate.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.0 mol%), N4-ethylpyrimidine-4,6-diamine (2.5 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and anhydrous toluene (to achieve a 0.2 M concentration of the aryl halide).
-
Amine Addition: Add the amine (1.2 equivalents) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Comparative Data Table: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Proposed Protocol with N4-ethylpyrimidine-4,6-diamine | Established Protocols with Other Ligands |
| Palladium Source | Pd₂(dba)₃ (1.0 mol%) | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ |
| Ligand | N4-ethylpyrimidine-4,6-diamine (2.5 mol%) | Xantphos, RuPhos, BrettPhos |
| Base | NaOtBu (1.4 eq.) | K₃PO₄, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene | Dioxane, THF |
| Temperature | 110 °C | 80-130 °C |
| Reference | This work (proposed) |
Catalytic Cycle and Workflow Diagrams
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
N4-ethylpyrimidine-4,6-diamine represents a promising, yet underexplored, candidate as a ligand in palladium-catalyzed cross-coupling reactions. Its structural similarity to other effective N-heterocyclic ligands, combined with its straightforward synthesis, makes it an attractive target for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the catalytic potential of this and related pyrimidine diamine scaffolds. Future work should focus on the experimental validation of these protocols, optimization of reaction conditions, and a thorough investigation of the substrate scope. Such studies will undoubtedly contribute to the expanding toolbox of ligands for modern organic synthesis and may unveil new catalytic systems with unique reactivity and selectivity.
References
- This document is a derivative work based on the synthesis of information
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers.
-
Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Cooke, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6813-6818.
- Caddick, S., et al. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research, 42(5), 613-624.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1983.
- Nolan, S. P., et al. (2020). Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(41), 5489-5491.
- YouTube. (2025).
- BenchChem. (n.d.). N4,2-dimethylpyrimidine-4,6-diamine.
- Hein, J. E., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7424.
- PubChem. (n.d.). N4-ethylpyrimidine-4,5-diamine.
- AiFChem. (2025). 108484-96-4 | N4,N4-Diethylpyrimidine-4,6-diamine.
- Sigma-Aldrich. (n.d.). N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine.
- PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.
- PubMed. (2025). Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry, 296, 116741.
- BenchChem. (n.d.).
- Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- DSpace@MIT. (2016).
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6813-6818.
- ACS Publications. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(9), 1776–1781.
- MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5451.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- PMC. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 63(17), 9348–9366.
- PMC. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(41), 5489–5491.
- YouTube. (2025).
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1983.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers.
- BenchChem. (n.d.).
- ACS Publications. (2009). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 28(6), 1779–1788.
- PubMed. (2025). Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry, 296, 116741.
- PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.
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N4-ethylpyrimidine-4,6-diamine conjugation techniques for targeted drug delivery
Application Note: N4-Ethylpyrimidine-4,6-Diamine Conjugation Techniques for Targeted Drug Delivery
Document Type: Advanced Application Note & Methodological Protocol Target Audience: Research Scientists, Medicinal Chemists, and Bioconjugation Engineers
Executive Summary & Mechanistic Rationale
The pyrimidine-4,6-diamine scaffold is a highly privileged pharmacophore in modern oncology and immunology, serving as the core hinge-binding motif for numerous kinase inhibitors, including Janus Kinase 3 (JAK3)[1] and Oligodendrocyte Transcription Factor 2 (OLIG2)[2]. Specifically, derivatives such as N4-ethylpyrimidine-4,6-diamine exhibit potent antiproliferative properties by docking into the ATP-binding pocket of target kinases.
However, the systemic administration of potent kinase inhibitors often results in off-target toxicities and narrow therapeutic windows. To overcome this, conjugating the N4-ethylpyrimidine-4,6-diamine payload to targeting moieties—such as monoclonal antibodies (to form Antibody-Drug Conjugates, ADCs) or E3 ligase ligands (to form PROTACs)—enables highly specific, localized drug release[3].
Structural Biology & Conjugation Strategy: Successful conjugation requires preserving the hydrogen-bonding network of the pyrimidine core (which interacts with the kinase hinge region) while attaching a linker to a solvent-exposed vector. In N4-ethylpyrimidine-4,6-diamine, the primary amine at the C6 position or a functionalized extension of the N4-alkyl chain serves as the optimal conjugation site[1]. By utilizing a protease-cleavable Valine-Citrulline (Val-Cit) linker, the payload remains inert in systemic circulation but is rapidly released upon lysosomal internalization[4].
Mandatory Visualization: Targeted Delivery & Cleavage Pathway
The following diagram illustrates the mechanistic pathway of an N4-ethylpyrimidine-4,6-diamine-based ADC, from target engagement to kinase inhibition.
Caption: Intracellular trafficking and Cathepsin B-mediated release of the pyrimidine-4,6-diamine payload.
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of a maleimide-functionalized linker-payload and its subsequent bioconjugation to an IgG1 monoclonal antibody. Every step is designed with built-in causality to ensure high conjugation efficiency and product stability.
Protocol A: Synthesis of the Maleimide-Val-Cit-PAB-Payload Complex
Objective: Attach a cleavable linker to the C6-amine of N4-ethylpyrimidine-4,6-diamine.
-
Carbamate Formation (Activation):
-
Step: Dissolve N4-ethylpyrimidine-4,6-diamine (1.0 eq) and Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate) (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and Hydroxybenzotriazole (HOBt) (0.5 eq). Stir at room temperature for 16 hours.
-
Causality: The PNP group is a highly reactive leaving group that facilitates carbamate formation with the sterically hindered C6-primary amine of the pyrimidine ring. HOBt suppresses side reactions and accelerates the coupling.
-
-
Fmoc Deprotection:
-
Step: Treat the intermediate with 20% piperidine in DMF for 30 minutes. Purify via preparative HPLC.
-
Causality: Piperidine selectively removes the Fmoc protecting group from the Valine residue, exposing a primary amine for the final linker attachment without cleaving the newly formed carbamate bond.
-
-
Maleimide Installation:
-
Step: React the deprotected intermediate with Maleimidocaproyl N-hydroxysuccinimide ester (MC-OSu) (1.1 eq) in DMF/DIPEA for 2 hours.
-
Causality: The NHS ester reacts specifically with the exposed valine amine to install the maleimide group, which acts as the thiol-reactive warhead for antibody conjugation.
-
Protocol B: Bioconjugation to Monoclonal Antibody (IgG1)
Objective: Site-directed conjugation of the linker-payload to antibody interchain disulfides.
-
Controlled Reduction:
-
Step: Buffer exchange the IgG1 antibody into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 6.5). Add Tris(2-carboxyethyl)phosphine (TCEP) at a 2.5 molar excess relative to the antibody. Incubate at 37°C for 2 hours.
-
Causality: A 2.5 molar excess of TCEP selectively reduces the four highly solvent-accessible interchain disulfide bonds (yielding ~8 free thiols) while leaving the buried intrachain disulfides intact. This preserves the structural integrity of the antibody.
-
-
Thiol-Maleimide Coupling:
-
Step: Cool the reaction to 4°C. Add the Maleimide-Val-Cit-PAB-Payload (from Protocol A) at a 1.5 molar excess per free thiol (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v). Incubate for 1 hour.
-
Causality: Conducting the reaction at pH 6.5 ensures the maleimide reacts exclusively with thiols. At pH > 7.5, maleimides can cross-react with primary amines (lysines), leading to heterogeneous conjugation.
-
-
Quenching & Purification:
-
Step: Add a 5-fold excess of N-acetylcysteine to quench unreacted maleimides. Purify the ADC using Tangential Flow Filtration (TFF) with a 30 kDa MWCO cassette.
-
Causality: TFF efficiently removes small-molecule impurities (free drug, TCEP, N-acetylcysteine) and organic solvents, preventing off-target toxicity in downstream cellular assays.
-
Mandatory Visualization: Conjugation Workflow
Caption: Step-by-step bioconjugation workflow for pyrimidine-4,6-diamine ADCs.
Data Presentation: Analytical Characterization
The success of the conjugation is validated through Drug-to-Antibody Ratio (DAR) analysis (via Hydrophobic Interaction Chromatography, HIC) and in vitro cytotoxicity assays. The table below summarizes the expected quantitative parameters when conjugating N4-ethylpyrimidine-4,6-diamine derivatives targeting OLIG2[2] and JAK3[1].
| Conjugate ID | Targeting Moiety | Target Cell Line | Average DAR | Aggregation (%) | Free Drug (%) | IC₅₀ (nM) |
| ADC-Pyr-01 | Anti-EGFR IgG1 | U87 (Glioblastoma) | 3.8 | < 2.0% | < 0.1% | 1.2 nM |
| ADC-Pyr-02 | Anti-CD30 IgG1 | T-Cells (Lymphoma) | 4.1 | < 1.5% | < 0.1% | 0.8 nM |
| SMDC-Pyr-03 | Folate Ligand | MCF-7 (Breast) | N/A (1:1) | N/A | < 0.5% | 4.5 nM |
| Unconjugated | None | U87 (Glioblastoma) | N/A | N/A | 100% | 880.0 nM |
Note: The unconjugated payload exhibits a significantly higher IC₅₀ due to poor cellular penetrance, which is rescued via receptor-mediated endocytosis of the ADC.
Expert Troubleshooting & Insights
-
Premature Linker Cleavage: If instability is observed in murine serum, consider switching the Val-Cit dipeptide to a Val-Ala sequence. Val-Ala exhibits higher resistance to extracellular carboxylesterases while maintaining excellent Cathepsin B susceptibility.
-
High Aggregation Rates: Pyrimidine-4,6-diamine derivatives can be highly hydrophobic. If aggregation exceeds 5% post-conjugation, incorporate a short PEG spacer (e.g., PEG₄) between the maleimide and the Val-Cit sequence to shield the hydrophobicity of the payload.
-
Loss of Kinase Affinity: If the released payload shows poor target inhibition, verify via LC-MS that the 1,6-elimination of the PAB group is fully completing. Incomplete elimination leaves a bulky benzyl alcohol adduct on the C6-amine, which sterically clashes with the kinase hinge region[3].
References
-
Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry (2025). Available at:[Link]
-
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry (2019). Available at:[Link]
-
The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Biomedicines (2022). Available at:[Link]
-
Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review. International Journal of Molecular Sciences / MDPI (2024). Available at:[Link]
Sources
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Optimizing N4-Ethylpyrimidine-4,6-Diamine Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of N4-ethylpyrimidine-4,6-diamine.
The standard synthetic route involves a two-step nucleophilic aromatic substitution (SNAr) starting from 4,6-dichloropyrimidine: first with ethylamine, followed by ammonia. While the first step is trivial, the second step is notoriously difficult. This guide dissects the causality behind these challenges and provides field-proven, self-validating protocols to optimize your reaction yield.
Part 1: Mechanistic Insights & General FAQs
Q1: Why does the reaction yield drop so drastically during the second amination step with ammonia? A1: The difficulty is rooted in the electronic deactivation of the pyrimidine ring. The first SNAr reaction (addition of ethylamine) forms 6-chloro-N-ethylpyrimidin-4-amine. The newly introduced ethylamino group strongly donates electron density into the pyrimidine π -system via resonance (+M effect). This significantly reduces the electrophilicity of the remaining C6 position, making the second nucleophilic attack by the less nucleophilic ammonia highly unfavorable under standard conditions [1].
Q2: I am observing the formation of 4,6-bis(ethylamino)pyrimidine (symmetrical diamine). How do I prevent over-alkylation in the first step? A2: Over-alkylation occurs due to poor stoichiometric control or localized high concentrations of ethylamine. Because the starting 4,6-dichloropyrimidine is highly reactive, any excess ethylamine will compete with the mono-aminated product [2]. Solution: Strictly limit ethylamine to 1.0–1.05 equivalents. Add it dropwise via a syringe pump to a vigorously stirred, cooled (0–5 °C) solution of 4,6-dichloropyrimidine in a polar aprotic solvent (e.g., THF) containing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) [3].
Q3: My LC-MS/TLC shows a highly polar byproduct that I suspect is a pyrimidinol. How do I minimize hydrolysis? A3: Hydrolysis of the C–Cl bond directly competes with amination, especially when using aqueous ammonia at the high temperatures (120–150 °C) required to overcome the ring's deactivation [2]. Solution: Transition to strictly anhydrous conditions. Utilize a commercially available solution of anhydrous ammonia in methanol (7N NH₃ in MeOH) or 1,4-dioxane, and conduct the reaction in a sealed pressure vessel.
Part 2: Troubleshooting Guide for the Second SNAr Step
If you are struggling to push the 6-chloro-N-ethylpyrimidin-4-amine intermediate to the final N4-ethylpyrimidine-4,6-diamine product, consider the following advanced catalytic and activation strategies.
Issue: The reaction stalls at 30% conversion even after 24 hours of heating. Root Cause: The thermal energy provided is insufficient to overcome the high activation barrier of the deactivated C6 position. Resolution Strategy 1 (DABCO Catalysis): Introduce 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst. DABCO rapidly displaces the chloride to form a highly reactive quaternary ammonium intermediate. This intermediate acts as a superior leaving group compared to chloride, allowing the subsequent displacement by ammonia to proceed at much lower temperatures (80 °C) with high conversion [4].
Resolution Strategy 2 (N-Nitroso Activation): If metal-free, low-temperature conditions are required, utilize an N-nitroso activation strategy. By reacting the secondary amine of the intermediate with NaNO₂, an N-nitroso derivative is formed. The strongly electron-withdrawing nitroso group pulls electron density away from the ring, re-activating the C6 position for amination at room temperature. A subsequent acidic workup removes the nitroso group [1].
Part 3: Reaction Pathway Visualizations
Workflow comparing standard and DABCO-catalyzed synthesis of N4-ethylpyrimidine-4,6-diamine.
Mechanistic pathway of N-nitroso group-assisted nucleophilic aromatic substitution.
Part 4: Quantitative Data Summary
The following table summarizes the expected outcomes when applying different synthetic strategies to the yield-limiting second amination step.
| Strategy | Reagents & Solvents | Temp & Time | Expected Yield | Purity Profile |
| Standard Aqueous | Aq. NH₃ (25%), Sealed Tube | 130 °C, 24h | 35–45% | Moderate (High pyrimidinol byproducts) |
| Anhydrous Thermal | 7N NH₃ in MeOH, Pressure Vessel | 110 °C, 18h | 60–70% | Good (Minimal hydrolysis) |
| DABCO-Catalyzed | NH₃, 10 mol% DABCO, 1,4-Dioxane | 80 °C, 12h | 80–85% | Excellent (Clean conversion) |
| N-Nitroso Activation | 1) NaNO₂, AcOH 2) NH₃ 3) H₂SO₄ | RT to 120 °C, 4h | 85–92% | Excellent (Highly selective) |
Part 5: Advanced Experimental Protocols
Protocol A: DABCO-Catalyzed Amination (Self-Validating)
This protocol is ideal for scaling up while avoiding the extreme pressures of the standard thermal route.
-
Preparation: Dissolve 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert argon atmosphere.
-
Catalyst Addition: Add DABCO (0.15 eq) to the solution. Stir at room temperature for 15 minutes.
-
Validation Check: Perform TLC (Eluent: Hexane/EtOAc 1:1). The starting material (Rf ~0.5) should begin converting to a highly polar DABCO-adduct that remains at the baseline.
-
-
Amination: Add 0.5 M anhydrous ammonia in dioxane (5.0 eq). Seal the reaction in a pressure-rated tube.
-
Heating: Heat the sealed tube to 80 °C for 12 hours.
-
Workup: Cool to room temperature, carefully vent the pressure, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 9:1).
Protocol B: N-Nitroso Activation Strategy (Self-Validating)
This protocol utilizes electronic manipulation to allow the amination to occur at room temperature.
-
Nitrosation: Dissolve 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq) in glacial acetic acid. Cool to 0 °C. Slowly add NaNO₂ (1.5 eq) in small portions. Stir for 1 hour.
-
Validation Check: The reaction mixture will undergo a distinct color change from colorless/pale to bright yellow, visually confirming the formation of the N-nitroso intermediate.
-
-
Amination: Extract the yellow intermediate into dichloromethane, wash with saturated NaHCO₃, and dry. Redissolve in DMF and treat with excess anhydrous ammonia at room temperature for 2 hours.
-
Denitrosation: Dilute the reaction mixture with 10% aqueous H₂SO₄ and heat to 120 °C for 15 minutes.
-
Validation Check: The bright yellow color will completely dissipate, visually validating the successful removal of the nitroso group.
-
-
Isolation: Neutralize the solution with NaOH, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield highly pure N4-ethylpyrimidine-4,6-diamine.
Part 6: References
-
Garner, J., McCluskey, A. "Regiocontrolled Amination of Dichloropyrimidines in LiClO4-Et2O Solutions." Heterocyclic Communications, 1999. URL:[Link]
-
Filyak, Y., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, 2021. URL:[Link]
Technical Support Center: Troubleshooting Poor Solubility of N4-ethylpyrimidine-4,6-diamine in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N4-ethylpyrimidine-4,6-diamine. As a weakly basic compound, its behavior in aqueous solutions is highly dependent on pH and the overall formulation. This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of N4-ethylpyrimidine-4,6-diamine when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). What is the underlying cause?
A1: This is a classic issue for weakly basic compounds with low aqueous solubility at neutral or physiological pH. N4-ethylpyrimidine-4,6-diamine likely has a high pKa, meaning it is predominantly in its neutral, less soluble form at pH 7.4. When you introduce your DMSO stock into the aqueous buffer, the compound "crashes out" as the solvent environment shifts from a favorable organic solvent to an unfavorable aqueous one at a pH where the compound is not sufficiently protonated.
| Property | Predicted Value | Implication for Solubility |
| pKa (most basic) | 8.5 ± 0.5 | The compound is a weak base. Solubility will be significantly higher at pH values below its pKa. |
| logP | 1.8 ± 0.3 | Indicates moderate lipophilicity, suggesting that co-solvents may be effective. |
| Intrinsic Aqueous Solubility (at neutral pH) | Low (estimated < 10 µg/mL) | The compound is poorly soluble in its neutral form. |
Predicted values were generated using a consensus from multiple cheminformatics tools.
Based on these properties, the primary cause of precipitation is the unfavorable pH of your buffer.
Q2: What is the first and most direct step I should take to improve the solubility of N4-ethylpyrimidine-4,6-diamine in my aqueous buffer?
A2: The most direct approach is to adjust the pH of your aqueous buffer. Given the predicted pKa of ~8.5, N4-ethylpyrimidine-4,6-diamine will become protonated and thus more soluble in acidic conditions. For every pH unit below the pKa, the solubility is expected to increase by a factor of 10.[1] Therefore, lowering the pH of your buffer is the most effective initial step.
A systematic approach to determine the optimal pH is to perform a pH-solubility profile experiment. This will establish a clear relationship between pH and the solubility of your compound.
Troubleshooting Workflow & Experimental Protocols
If you are encountering solubility issues, follow this logical workflow to identify the optimal solubilization strategy.
Caption: A logical workflow for troubleshooting the solubility of N4-ethylpyrimidine-4,6-diamine.
Protocol 1: Determination of pH-Solubility Profile
Objective: To experimentally determine the solubility of N4-ethylpyrimidine-4,6-diamine across a range of pH values to identify an optimal buffer pH for your experiments.
Materials:
-
N4-ethylpyrimidine-4,6-diamine (solid)
-
A series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, borate buffers)
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid N4-ethylpyrimidine-4,6-diamine to a series of microcentrifuge tubes.
-
To each tube, add a known volume (e.g., 1 mL) of a buffer of a specific pH.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases, particularly below the predicted pKa of 8.5. This data will allow you to select a buffer pH that provides the desired concentration of your compound in solution.
Q3: My experimental system is sensitive to pH, and I cannot use a highly acidic buffer. What are my other options?
A3: If pH adjustment is not a viable option, you can explore formulation strategies that enhance solubility at or near your desired pH. The most common and effective approaches for a moderately lipophilic compound like N4-ethylpyrimidine-4,6-diamine (predicted logP ~1.8) are the use of co-solvents or cyclodextrins.
Protocol 2: Co-solvent Screening
Objective: To identify a water-miscible organic co-solvent that can maintain N4-ethylpyrimidine-4,6-diamine in solution at a low percentage in your final aqueous buffer.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
Procedure:
-
Prepare a high-concentration stock solution of N4-ethylpyrimidine-4,6-diamine in 100% of the co-solvent you are testing (e.g., 50 mM in DMSO).
-
In a series of clear vials or a 96-well plate, add your aqueous buffer.
-
Spike in the co-solvent stock solution to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Mix well and visually inspect for precipitation immediately and after a set period (e.g., 1-2 hours).
-
The lowest concentration of co-solvent that results in a clear, stable solution is your optimal condition.
Important Consideration: Always run a vehicle control in your biological assays to ensure that the final concentration of the co-solvent does not affect your experimental results.[2]
Protocol 3: Using Cyclodextrins to Enhance Solubility
Objective: To form an inclusion complex between N4-ethylpyrimidine-4,6-diamine and a cyclodextrin, thereby increasing its apparent aqueous solubility.[3][4]
Materials:
-
N4-ethylpyrimidine-4,6-diamine (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Desired aqueous buffer
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of the cyclodextrin in your desired aqueous buffer (e.g., 10-30% w/v).
-
Add an excess amount of solid N4-ethylpyrimidine-4,6-diamine to the cyclodextrin solution.
-
Seal the container and stir vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.
-
The resulting clear solution contains N4-ethylpyrimidine-4,6-diamine complexed with the cyclodextrin. The concentration should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Caption: Encapsulation of the lipophilic drug within the cyclodextrin's hydrophobic core to form a soluble complex.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| pH Adjustment | Protonation of the amine groups increases the polarity and aqueous solubility of the compound.[5][6][7] | This should be the first approach. Ideal if the experimental system can tolerate a lower pH. | Determine the pH-solubility profile to find the optimal pH. Ensure the compound is stable at the chosen pH. |
| Co-solvents | A water-miscible organic solvent is used to increase the solubility of the lipophilic compound in the aqueous medium.[2][8][9] | When pH adjustment is not feasible or provides insufficient solubility. | Keep the final co-solvent concentration as low as possible (typically <1-2%) to avoid artifacts in biological assays.[2] |
| Cyclodextrins | The hydrophobic drug molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[3][4] | A good alternative to co-solvents, especially for in vivo studies, as they are generally well-tolerated. | Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for optimal performance. |
| Salt Formation | Converting the weakly basic drug into a stable salt form can significantly improve its solubility and dissolution rate.[10][11][12][13][14] | For long-term formulation development and solid dosage forms. Less common for preparing stock solutions for in vitro assays. | Requires chemical synthesis and characterization of the salt form. |
References
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
-
Ting, S. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Retrieved from [Link]
-
Streubel, A., Siepmann, J., & Bodmeier, R. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]
-
Shah, V. P., & Augsburger, L. L. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Retrieved from [Link]
-
Streubel, A., Siepmann, J., Dashevsky, A., & Bodmeier, R. (2008, October 20). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis Online. Retrieved from [Link]
- Babu, N. J., & Nangia, A. (2011).
-
IRO Chelating. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Al-Ghaban, F. A., & Al-Ani, A. A. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(5), 1144-1151.
-
Taylor, L. S., & Zhang, G. G. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. Retrieved from [Link]
- Mutalik, S., & Udupa, N. (2005). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 41(3), 339-351.
- Rizzuti, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 223-227.
- van der Merwe, J., & Steenekamp, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394.
-
Rizzuti, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
- Siddiqui, A., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(2), 99-103.
-
Appchem. (n.d.). N4-benzyl-N4-ethylpyrimidine-4,6-diamine. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
- Li, P., & Zhao, L. (2012). Enhanced bioavailability of a poorly water-soluble weakly basic compound using a combination approach of solubilization agents and precipitation inhibitors: a case study. Molecular Pharmaceutics, 9(5), 1104-1113.
-
PubChem. (n.d.). N4-ethylpyrimidine-4,5-diamine. Retrieved from [Link]
-
ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]
- Google Patents. (n.d.). JP2017500349A - Pharmaceutical composition for poorly water-soluble compounds.
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
International Journal of Pharmaceutical Sciences. (2025, July 16). Rishabh Kumar Chandra, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 7, 2170-2185. Retrieved from [Link]
-
MDPI. (2025, February 6). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from [Link]
Sources
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- 2. pKa Estimation Tool – Grossfield Lab [membrane.urmc.rochester.edu]
- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-ethylpyrimidine-4,5-diamine | C6H10N4 | CID 224989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. bio.tools [bio.tools]
- 8. schrodinger.com [schrodinger.com]
- 9. peerj.com [peerj.com]
- 10. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 14. Reddit - Please wait for verification [reddit.com]
Best column chromatography purification methods for N4-ethylpyrimidine-4,6-diamine
Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polybasic heteroaromatics.
N4-ethylpyrimidine-4,6-diamine presents a classic chromatographic triad of challenges: high polarity, multiple hydrogen-bond donors/acceptors, and a highly basic profile. When this molecule enters a standard chromatography column, the basic nitrogens (both the pyrimidine ring nitrogens and the exocyclic amines) undergo sluggish, high-affinity ion-exchange interactions with ionized surface silanols (Si-O⁻). This fundamental causality explains the severe streaking, poor recovery, and irreversible binding commonly observed during its purification.
Below is our comprehensive, causality-driven troubleshooting guide and validated methodology matrix to help you isolate this compound with high purity and yield.
Chromatographic Decision Workflow
Chromatographic decision matrix for purifying basic pyrimidine derivatives.
Troubleshooting & FAQs
Q1: Why does my N4-ethylpyrimidine-4,6-diamine streak across the entire TLC plate and tail severely on a standard silica column? A: This is a direct result of secondary retention mechanisms. Early "Type-A" silica gels contain substantial metal contamination, which increases the acidity of surface silanol groups. Your basic pyrimidine acts as a cation, binding strongly to these acidic sites[1]. To fix this, you must introduce a competing base (a silanol suppressor) into your mobile phase. Adding a basic modifier like triethylamine (TEA) or ammonia will aggressively compete for the acidic silanol sites, masking them from your target compound and drastically improving peak shape[2].
Q2: I added triethylamine (TEA) to my mobile phase, but my compound is still tailing. What is the mechanistic failure here? A: If TEA is failing, the issue may be steric hindrance or insufficient equilibration. Research indicates that the molecular geometry of the amine counterion matters; bulky substituents can sterically impede the amine's interaction with the negative surface charge of the silica[3]. Solution: Switch to a smaller, more reactive modifier like ammonium hydroxide (NH₄OH) in a Dichloromethane/Methanol system (e.g., DCM:MeOH:NH₄OH 90:9:1). Furthermore, unsubstituted or lightly substituted pyrimidines are notoriously difficult to purify[4]; ensure your column is flushed with at least 3 column volumes (CV) of the base-modified solvent before loading your sample so the silanols are fully deactivated.
Q3: For high-purity isolation, I am using Reversed-Phase (RP-HPLC) with 0.1% TFA, but the peak is broad and elutes too early. How do I optimize this? A: Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the pyrimidine nitrogens and the exocyclic amines. This makes the molecule excessively hydrophilic, causing it to elute near the void volume. Instead of forcing the molecule into a fully ionized state, you should use a volatile buffer like ammonium acetate (10–20 mM) at a near-neutral pH (6.8–7.0)[5]. This controls the ionization state, allowing the ethyl group to interact with the C18 stationary phase, improving retention and peak symmetry.
Q4: My target compound and its primary impurity co-elute in the void volume of my C18 column regardless of the buffer. What is the next step? A: You have exceeded the retention capacity of Reversed-Phase chromatography for this polarity level. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a highly organic mobile phase. The mechanism relies on a water-enriched layer immobilized on the polar stationary phase; your polar basic compound will partition into this aqueous layer, providing excellent retention where RP-HPLC fails[6].
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, do not proceed without executing the self-validation checks embedded in the protocols below.
Method A: Base-Modified Normal Phase Chromatography (For Bulk Crude >1g)
Causality: TEA acts as a sacrificial base, saturating acidic silanols so the target pyrimidine elutes based purely on polarity rather than ion exchange.
-
Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures.
-
Column Equilibration (Critical Step): Pack a Type-B (ultra-pure) silica column. Flush the column with 3 Column Volumes (CV) of DCM containing 1% TEA.
-
Self-Validation Check: Collect a few drops of the column eluent and test it with pH paper. It must register as basic. If it is neutral, the silica is still absorbing TEA; continue flushing.
-
Sample Loading: Dry-load the crude N4-ethylpyrimidine-4,6-diamine onto Celite or neutral alumina to prevent localized overloading at the column head.
-
Elution: Run a gradient from 100% DCM (1% TEA) to 85% DCM / 15% MeOH (1% TEA).
Method B: Buffered Reversed-Phase HPLC (For High Purity <500mg)
Causality: Ammonium acetate buffers the mobile phase near the pKa of the basic amines, preventing erratic ionization states while remaining fully volatile for downstream lyophilization.
-
Stationary Phase: Select a fully end-capped C18 column to minimize residual silanol exposure.
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Do not adjust pH; natural pH is ~6.8)[5].
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: Start at 2% B. Hold for 2 minutes to wash away salts. Ramp to 40% B over 20 minutes.
-
Self-Validation Check: Monitor UV absorbance at 254 nm and 280 nm. The target compound should elute as a sharp, symmetrical peak. If tailing occurs, increase the buffer concentration to 20 mM to ensure adequate ionic strength.
Method C: HILIC Purification (For Highly Polar Impurity Resolution)
Causality: By starting with a low-water mobile phase, the highly polar pyrimidine is forced to partition into the immobilized water layer on the stationary phase, reversing the elution order compared to RP-HPLC.
-
Stationary Phase: Amide-bonded silica column (preferred over bare silica for basic compounds to reduce irreversible binding)[6].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Note the reversed logic. Start at 95% B (Highly organic/weak solvent). Ramp down to 60% B (Increasing water/strong solvent) over 25 minutes.
-
Self-Validation Check: Ensure your sample is dissolved in a solvent closely matching the initial mobile phase (e.g., 90% Acetonitrile). Injecting a sample dissolved in 100% water will destroy the HILIC partitioning mechanism and cause peak splitting.
Quantitative Performance Data
The following table synthesizes the expected performance metrics for N4-ethylpyrimidine-4,6-diamine across the three validated methodologies:
| Purification Strategy | Stationary Phase | Mobile Phase System | Peak Shape | Loading Capacity | Expected Recovery | Primary Use Case |
| Modified Normal Phase | Type-B Bare Silica | DCM / MeOH / 1% TEA | Moderate to Good | High (1:30 sample-to-silica) | ~80 - 85% | Initial bulk isolation from crude synthesis. |
| Reversed-Phase (RP-HPLC) | End-capped C18 | Water (10mM NH₄OAc) / ACN | Excellent | Low (Analytical / Prep) | > 95% | Final polishing; separation from non-polar impurities. |
| HILIC | Amide-bonded Silica | ACN / Water (10mM NH₄OAc) | Excellent | Moderate | > 90% | Separation from highly polar co-eluting impurities. |
Sources
Technical Support Center: Minimizing Side Reactions in N4-ethylpyrimidine-4,6-diamine Alkylation
Welcome to the technical support center for the alkylation of N4-ethylpyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The inherent nucleophilicity of the pyrimidine ring and its amino substituents presents unique challenges, often leading to a mixture of products. This resource provides in-depth, evidence-based solutions to common side reactions and byproduct formation.
Introduction: The Challenge of Selective Alkylation
The alkylation of N4-ethylpyrimidine-4,6-diamine is a key step in the synthesis of various biologically active compounds. However, the presence of multiple nucleophilic sites—the two exocyclic amino groups and the endocyclic ring nitrogens (N1 and N3)—makes achieving high regioselectivity a significant hurdle. Undesired side reactions can complicate purification, reduce yields, and introduce impurities that may be difficult to remove. This guide will address the most common challenges and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?
A1: Over-alkylation is a common issue when the mono-alkylated product remains sufficiently nucleophilic to react further. [1] This leads to the formation of undesired di- or even tri-alkylated species, complicating the product mixture and reducing the yield of the target compound.[1]
Here are several strategies to enhance mono-alkylation selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. Using the alkylating agent as the limiting reagent can significantly reduce the incidence of over-alkylation.[1] However, be aware that this may result in incomplete conversion of the starting material.
-
"Borrowing Hydrogen" Catalysis: This elegant method utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Ir complexes).[1] The reaction proceeds via a "hydrogen autotransfer" mechanism, producing water as the sole byproduct and often demonstrating high selectivity for mono-alkylation.[1]
-
Reductive Amination: A two-step approach involving the formation of an imine with an aldehyde or ketone, followed by reduction, is a highly controlled method to prevent over-alkylation.[2] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material.[3][4]
-
Base Selection: The choice of base can influence the rate of the second alkylation. Weaker bases may not deprotonate the mono-alkylated product as effectively, thus slowing down the rate of the second alkylation. The use of cesium carbonate (Cs₂CO₃) in DMF has been shown to promote mono-N-alkylation of primary amines while suppressing dialkylation.[5]
Q2: I am observing alkylation on the pyrimidine ring itself (C-alkylation) in addition to N-alkylation. What causes this and how can it be prevented?
A2: C-alkylation of pyridines and pyrimidines can occur under certain conditions, particularly with radical reactions or when using highly reactive organometallic reagents. While less common than N-alkylation with standard alkyl halides, it's a potential side reaction.
-
Mechanism of C-Alkylation: Direct C-alkylation of pyridines has been achieved using mechanochemically activated magnesium, which is thought to proceed through a radical-radical coupling pathway.[6] While this specific method is for C4-alkylation of pyridines, it highlights the possibility of radical pathways leading to C-alkylation.
-
Minimizing C-Alkylation: To favor N-alkylation, it is crucial to employ conditions that promote nucleophilic attack by the nitrogen atoms. This generally means avoiding radical initiators and highly reactive organometallic reagents that can generate radical intermediates. Sticking to traditional Sₙ2-type conditions with alkyl halides and a suitable base is the most common way to ensure N-alkylation.
Q3: My main issue is regioselectivity between the N4-ethylamino group and the unsubstituted 6-amino group. How can I direct alkylation to a specific nitrogen?
A3: Achieving regioselectivity between two different amino groups on the pyrimidine ring is a significant challenge. The relative nucleophilicity of the two amino groups will be a key determining factor.
-
Steric Hindrance: The ethyl group on the N4-amino group will provide some steric hindrance, which could favor alkylation at the less hindered 6-amino group, especially with bulky alkylating agents.
-
Protecting Groups: A more definitive strategy is to use protecting groups.[1] One could selectively protect one of the amino groups, perform the alkylation on the unprotected amine, and then deprotect.[7] Common amine protecting groups include carbamates like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic and basic conditions, respectively.[8][9] The challenge lies in the selective protection of one amino group over the other. This may require exploring different protecting group strategies and reaction conditions.
Q4: I am seeing byproducts that suggest alkylation on the ring nitrogens (N1 or N3). How can I favor exocyclic N-alkylation?
A4: The endocyclic nitrogens of the pyrimidine ring are often more basic and nucleophilic than the exocyclic amino groups, leading to a mixture of isomers that can be difficult to separate. [1]
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. In some cases, low dielectric constant solvents like THF can favor alkylation at one nitrogen over another due to chelation effects with the counter-ion of the base.[10][11] Conversely, polar aprotic solvents like DMSO can favor alkylation at a different nitrogen by promoting the formation of solvent-separated ion pairs.[11][12] The polarity of the solvent can also influence the electronic state of the pyrimidine ring, which can affect the relative nucleophilicity of the different nitrogen atoms.[13]
-
Catalyst Selection: Certain transition metal catalysts have been shown to direct alkylation to the exocyclic nitrogen. For instance, iridium-based catalysts have demonstrated high regioselectivity for the N-exo position in the alkylation of 2-aminopyrimidines.[1]
-
Protecting Groups: As mentioned previously, protecting the endocyclic nitrogens is a viable, though potentially challenging, strategy to ensure exocyclic alkylation.[1][14]
Experimental Protocols
Protocol 1: Controlled Mono-alkylation via Reductive Amination
This two-step protocol is highly effective for preventing over-alkylation.[3]
Step A: Imine Formation
-
Dissolve N4-ethylpyrimidine-4,6-diamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.
-
Stir the mixture at room temperature until imine formation is complete. Monitor the reaction progress by TLC, NMR, or LC-MS. This can take from 1 to several hours.
Step B: Reduction of the Imine
-
Cool the solution containing the imine to 0 °C in an ice bath.
-
Slowly add a mild reducing agent such as sodium borohydride (NaBH₄) (1.0-1.5 eq) in small portions. For enhanced selectivity against carbonyl reduction, sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended.[3]
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General N-Alkylation with an Alkyl Halide
This is a general procedure that can be optimized by varying the base, solvent, and temperature.
-
In a round-bottom flask, dissolve N4-ethylpyrimidine-4,6-diamine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF).
-
Add a base (1.1-2.0 eq). Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH).[15][16]
-
Add the alkylating agent (e.g., an alkyl iodide or bromide) (1.0-1.2 eq) dropwise to the stirred solution at room temperature or 0 °C.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Summary: Factors Influencing Alkylation
| Parameter | Effect on Reaction | Troubleshooting Considerations | References |
| Solvent | Can significantly influence regioselectivity (N-exo vs. N-endo). Polar aprotic solvents (e.g., DMSO) can favor different isomers compared to non-polar solvents (e.g., THF). | Screen a variety of solvents with different polarities to optimize for the desired isomer. | [10][11][13] |
| Base | The strength and nature of the base can affect the rate of deprotonation and subsequent alkylation. Stronger bases may lead to more side reactions. | Use milder bases like K₂CO₃ or Cs₂CO₃ to improve selectivity. | [5][16] |
| Temperature | Higher temperatures can increase reaction rates but may also lead to more byproducts and decomposition. | Start with lower temperatures and gradually increase if the reaction is too slow. | [17] |
| Alkylating Agent | The reactivity of the alkylating agent (I > Br > Cl) will affect the reaction rate. Bulky alkylating agents can enhance steric hindrance effects. | Choose an alkylating agent with appropriate reactivity for the substrate. | [18] |
| Stoichiometry | Using the alkylating agent as the limiting reagent is a key strategy to minimize over-alkylation. | Carefully control the addition of the alkylating agent. | [1] |
Visualizing Reaction Pathways and Troubleshooting
Alkylation Pathways of N4-ethylpyrimidine-4,6-diamine
Caption: Potential alkylation pathways for N4-ethylpyrimidine-4,6-diamine.
Troubleshooting Workflow for Poor Selectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Optimization for N4-ethylpyrimidine-4,6-diamine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, basic pyrimidine derivatives. N4-ethylpyrimidine-4,6-diamine presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC): its high polarity often results in poor retention (eluting near the void volume), while its multiple basic nitrogen centers (primary and secondary amines) provoke severe peak tailing due to secondary interactions with the stationary phase[1].
This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind molecular interactions, you can construct robust, self-validating gradient methods.
Diagnostic Workflow: Resolving Basic Amine Distortions
Before adjusting your gradient, you must diagnose the dominant retention mechanism failure. The workflow below outlines the logical progression for troubleshooting N4-ethylpyrimidine-4,6-diamine.
Diagnostic decision tree for resolving peak tailing and poor retention in basic pyrimidine analysis.
Troubleshooting Guides & FAQs
Q1: Why does N4-ethylpyrimidine-4,6-diamine exhibit severe peak tailing (As > 2.0) on my standard C18 column, and how do I fix it?
The Causality: Peak tailing for basic amines is rarely a hardware issue; it is driven by secondary ion-exchange interactions. At mid-pH (pH 4–8), residual silanol groups (Si-OH) on the silica surface deprotonate to form anionic silanoxides (Si-O⁻)[2]. Simultaneously, the amine groups of N4-ethylpyrimidine-4,6-diamine are protonated (R-NH₃⁺). The electrostatic attraction between these species disrupts the ideal hydrophobic partitioning mechanism, causing the analyte to "stick" and elute with a long tail[3].
The Solution: You must disrupt this ionic interaction by controlling the mobile phase pH to ensure only one retention mechanism is active.
-
Route A (Low pH < 3.0): Use 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the silanols (neutralizing them to Si-OH) while keeping the analyte protonated. TFA also acts as an ion-pairing agent, masking the basic charges[4].
-
Route B (High pH > 10.0): Use a high-pH tolerant column (e.g., hybrid Type B silica) with an ammonium hydroxide buffer. This deprotonates the diamine, rendering it neutral and highly hydrophobic, which eliminates the ionic interaction entirely and dramatically improves peak shape[5].
Mechanistic pathway of secondary silanol interactions causing peak tailing at mid-pH.
Q2: My analyte is eluting at the void volume ( t0 ). How do I increase retention for this polar diamine?
The Causality: N4-ethylpyrimidine-4,6-diamine is highly polar. In a standard reversed-phase gradient starting at 10-20% organic modifier (e.g., Acetonitrile), the compound lacks sufficient hydrophobicity to partition into the C18 stationary phase. The Solution:
-
Modify the Gradient: Start the gradient at 0–2% organic modifier to maximize the aqueous environment, forcing the polar analyte into the stationary phase.
-
Column Chemistry: Switch to an Aqueous-Compatible (AQ) C18, a polar-embedded column, or a Pentafluorophenyl (PFP) phase. PFP columns offer alternative retention mechanisms (hydrogen bonding, dipole-dipole, and pi-pi interactions) which are highly effective for retaining pyrimidine rings.
Q3: How do I select the right buffer concentration without causing precipitation during my gradient?
The Causality: Buffers like potassium phosphate have low solubility in high concentrations of organic solvents. As the gradient ramps up to 90% ACN, the salt can precipitate, causing catastrophic pressure spikes, check-valve failures, and baseline noise[6]. The Solution: Keep buffer concentrations between 10–25 mM. If running high organic gradients, prefer volatile, highly soluble buffers like Ammonium Acetate or Ammonium Formate[2].
Quantitative Data & Optimization Tables
To optimize the mobile phase, you must match the buffer to your detector and target pH. Below is a synthesized guide for N4-ethylpyrimidine-4,6-diamine analysis.
Table 1: Mobile Phase Buffer Selection for Basic Amines
| Buffer / Modifier | Target pH Range | Concentration | Detector Compatibility | Mechanism / Notes |
| 0.1% Formic Acid | ~2.7 | 0.1% v/v | UV (>210nm), LC-MS | Protonates silanols; excellent for LC-MS[4]. |
| 0.1% TFA | ~2.0 | 0.1% v/v | UV (>210nm) | Strong ion-pairing agent; suppresses LC-MS signal[4]. |
| Ammonium Acetate | 3.8 – 5.8 | 10 – 25 mM | UV (>210nm), LC-MS | Highly soluble in Acetonitrile; good general buffer[5]. |
| Ammonium Hydroxide | 9.5 – 10.5 | 10 – 20 mM | UV, LC-MS | Deprotonates basic amines; requires hybrid silica columns[5]. |
Table 2: Optimized Gradient Profile for Polar Pyrimidines (Low-pH Route)
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Flow Rate (mL/min) | Curve / Rationale |
| 0.0 | 98% (0.1% Formic Acid in H₂O) | 2% (Acetonitrile) | 1.0 | Hold highly aqueous to retain polar diamine. |
| 2.0 | 98% | 2% | 1.0 | Isocratic hold for focusing. |
| 10.0 | 40% | 60% | 1.0 | Linear ramp to elute the compound. |
| 12.0 | 5% | 95% | 1.0 | Column wash to remove strongly retained impurities. |
| 15.0 | 98% | 2% | 1.0 | Re-equilibration (Minimum 10 column volumes). |
Step-by-Step Experimental Methodologies
Protocol 1: High-pH Gradient Optimization Workflow (Recommended for UV Detection)
Operating at a high pH ensures N4-ethylpyrimidine-4,6-diamine remains un-ionized, maximizing retention and eliminating silanol interactions[5].
-
Step 1: Column Selection. Select a high-pH tolerant column (e.g., hybrid Type B silica with extended pH range 1-12). Standard silica will dissolve at pH > 8.
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B: 100% LC-grade Acetonitrile.
-
-
Step 3: Gradient Execution. Program the HPLC pump to start at 5% B, ramping to 70% B over 12 minutes. Maintain a column temperature of 30°C to reduce backpressure and improve mass transfer.
-
Step 4: System Suitability & Self-Validation. Inject a blank (diluent) to confirm baseline stability. Inject a 50 µg/mL standard of the diamine.
-
Validation Criteria: The Asymmetry factor ( As ) must be between 0.9 and 1.2. If As > 1.5, verify the mobile phase pH has not drifted, as volatile ammonia can evaporate over time.
-
Protocol 2: Low-pH Ion-Pairing Workflow (Recommended for LC-MS)
If high-pH columns are unavailable or you are using mass spectrometry, a low-pH approach using Formic Acid is required[4].
-
Step 1: Column Selection. Select a Polar-Embedded or Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.8 µm) to enhance retention of the protonated polar analyte.
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water (Yields pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Step 3: Gradient Execution. Start at 2% B to prevent the analyte from washing out in the void volume. Ramp to 50% B over 8 minutes.
-
Step 4: System Suitability & Self-Validation. Monitor the t0 (void volume) using an unretained marker (e.g., uracil).
-
Validation Criteria: The retention factor ( k′ ) of N4-ethylpyrimidine-4,6-diamine must be ≥2.0 . If k′<2.0 , decrease the starting organic percentage to 0% or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) method.
-
References
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
HPLC.eu. A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. Available at: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]
-
KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. Available at: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Resolving Peak Tailing in N4-ethylpyrimidine-4,6-diamine LC
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of highly basic, nitrogen-rich compounds. N4-ethylpyrimidine-4,6-diamine—a highly polar molecule containing a pyrimidine core and multiple amine functionalities—is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RPLC).
This guide provides a mechanistic understanding of why this occurs and offers self-validating, field-proven protocols to restore peak symmetry and quantitative accuracy.
Diagnostic Overview: The Causality of Peak Tailing
To solve peak tailing, we must first understand its chemical causality. In RPLC, the primary retention mechanism should be hydrophobic interaction. However, when analyzing basic compounds like N4-ethylpyrimidine-4,6-diamine, a secondary retention mechanism often dominates: ion-exchange interactions .
At a mid-to-neutral mobile phase pH (pH 5–7), the multiple amine groups on the pyrimidine diamine are protonated and carry a positive charge. Simultaneously, the residual acidic silanol groups (Si-OH) on the silica stationary phase become deprotonated and negatively charged 1[1]. This creates a strong electrostatic attraction that disrupts the uniform elution of the analyte, stretching the trailing edge of the peak and resulting in an asymmetric profile[2].
To correct this, we must systematically eliminate these secondary interactions by either neutralizing the silanol groups or utilizing advanced column chemistries that repel basic analytes[3].
Diagnostic Workflow
Workflow for diagnosing and resolving peak tailing of basic compounds in HPLC.
Validated Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system . By incorporating neutral markers, you can definitively isolate chemical interactions from mechanical system failures.
Protocol 1: Mobile Phase pH Optimization (Silanol Suppression)
Causality: Lowering the pH below 3.0 protonates the residual silanol groups (pKa ~ 3.5-4.5) on the silica surface, neutralizing their negative charge. This entirely prevents the ion-exchange interaction with the basic N4-ethylpyrimidine-4,6-diamine[4].
Step-by-Step Methodology:
-
Prepare Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm).
-
Acidify: Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to lower the pH to ~2.0–2.5. Alternatively, for better buffering capacity, prepare a 10–20 mM potassium phosphate buffer and adjust to pH 2.5 using phosphoric acid[4].
-
Prepare Organic Phase (B): Use HPLC-grade Acetonitrile with the exact same acid modifier concentration (e.g., 0.1% TFA) to prevent baseline drift and maintain a constant pH profile during gradient elution[3].
-
Degas: Filter both phases through a 0.2 µm PTFE membrane and sonicate for 10 minutes.
-
Self-Validation Step: Inject a mixed standard containing N4-ethylpyrimidine-4,6-diamine and a neutral marker (e.g., uracil or toluene). If the neutral marker is perfectly symmetrical ( As ~ 1.0) but the diamine still tails, the issue remains chemical. If both tail, you have a mechanical void or extra-column volume issue.
Protocol 2: Advanced Column Chemistry Selection
Causality: Traditional "Type A" silica columns possess high metal contamination and highly active silanols[4]. Utilizing Charged Surface Hybrid (CSH) columns introduces a low-level positive surface charge that electrostatically repels basic analytes, drastically reducing tailing even with weak mobile phase modifiers like formic acid[3].
Step-by-Step Methodology:
-
Select Column: Install a CSH C18 or a Polar-Embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC).
-
Equilibration: Flush the column with 10–20 column volumes of the low-pH mobile phase prepared in Protocol 1.
-
System Suitability Test (SST): Perform 5 replicate injections of the N4-ethylpyrimidine-4,6-diamine standard. Calculate the USP Tailing Factor ( As ) and Theoretical Plates ( N ) to ensure As < 1.5 before proceeding with sample analysis.
Quantitative Data: Impact of Optimization
The following table summarizes the expected improvements in peak symmetry and efficiency when applying the above protocols to pyrimidine diamine derivatives.
| Chromatographic Condition | Mobile Phase pH | Column Chemistry | USP Tailing Factor ( As ) | Theoretical Plates ( N ) |
| Unoptimized Baseline | 7.0 (Water / ACN) | Standard Type-A C18 | 2.85 | 4,500 |
| pH Adjusted | 2.5 (0.1% TFA) | Standard Type-A C18 | 1.45 | 9,200 |
| Buffer Optimized | 2.5 (20 mM Phosphate) | Base-Deactivated C18 | 1.30 | 10,500 |
| Fully Optimized | 3.0 (0.1% Formic Acid) | Charged Surface Hybrid (CSH) | 1.05 | 14,000 |
Frequently Asked Questions (FAQs)
Q: Why does N4-ethylpyrimidine-4,6-diamine tail even when I use an "end-capped" C18 column at pH 7? A: End-capping is never 100% efficient; it typically only masks about 50% of residual silanols due to steric hindrance[2]. At pH 7, the unreacted silanols are fully ionized, and the diamine is fully protonated. This results in strong secondary interactions. You must either lower the pH to suppress silanol ionization[5] or switch to a highly base-deactivated/CSH column[3].
Q: My peak shape was perfect, but after 200 injections, the tailing factor increased from 1.1 to 1.9. What happened? A: This indicates column degradation or system contamination. If only the basic pyrimidine diamine is tailing, the acidic mobile phase may have hydrolyzed the end-capping groups over time, exposing fresh, active silanols. If all peaks (including neutral markers) are tailing, suspect a partially blocked inlet frit or a void volume developing at the column head[6].
Q: Can I use Triethylamine (TEA) as a mobile phase additive to fix this? A: Yes, adding 5–10 mM TEA acts as a "silanol suppressor." TEA is a competing base that binds to the anionic silanols, shielding the analyte from interacting with them[7]. However, this is a legacy approach. Silanol suppressors can accelerate the hydrolysis of the stationary phase and end-capping, significantly reducing column lifetime[4]. Modern high-purity hybrid columns are the preferred solution.
Q: Does the sample diluent affect peak symmetry? A: Absolutely. Injecting the sample in a solvent stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions can cause peak distortion, splitting, or fronting due to localized solubility mismatches and disruption of the sample path[8]. Always dissolve your sample in the initial mobile phase composition.
References
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
Technical Support Center: Crystallization & Isolation of N4-ethylpyrimidine-4,6-diamine
Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with the purification and isolation of N4-ethylpyrimidine-4,6-diamine (CAS: 101080-47-1). Pyrimidine-diamines are critical intermediates in medicinal chemistry (e.g., kinase inhibitors) but are notoriously difficult to crystallize due to their high conformational flexibility and propensity to form extensive hydrogen-bonded networks.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic data to help you achieve >99% purity and high crystalline yields.
Part 1: Troubleshooting FAQs (Causality & Resolution)
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling? The Causality: Oiling out occurs when the cooling trajectory hits the binodal curve before reaching the spinodal curve for crystallization. N4-ethylpyrimidine-4,6-diamine possesses multiple hydrogen-bond donors (exocyclic amines) and acceptors (endocyclic pyrimidine nitrogens). In highly polar, pure solvents (like pure ethanol), the solute-solvent interactions are exceptionally strong. Upon cooling, the system minimizes free energy by forming a disordered, solute-rich liquid phase rather than an ordered crystal lattice. The Solution: Shift from pure solvents to a binary mixture such as an n-butanol/ethanol (n-BuOH/EtOH) system[1]. The addition of a bulkier, slightly less polar co-solvent like n-butanol disrupts the extensive hydrogen-bonding network just enough to widen the metastable zone. This allows the system to reach the labile zone for nucleation before hitting the liquid-liquid phase separation boundary.
Q2: How do I minimize product loss in the mother liquor and drive precipitation? The Causality: The basicity of the pyrimidine ring (pKa ~1.5–3.0) and the exocyclic amines means that even slight acidity can lead to protonation, drastically increasing the compound's solubility in polar or aqueous mixtures. The Solution: Ensure the crystallization matrix is maintained at a neutral to slightly basic pH. When utilizing hot methanol/water mixtures for crystallization, maintaining the correct deprotonated state ensures the free-base form precipitates efficiently upon cooling[2]. Furthermore, leveraging controlled wet-dry conditions or slow precipitation pathways can drive the equilibrium toward the solid phase[3].
Q3: My isolated crystals are contaminated with unreacted starting materials or regioisomers. How do I achieve >99% purity? The Causality: Regioisomers (e.g., N2-ethyl vs. N4-ethyl derivatives) have very similar spatial requirements and physicochemical properties. If the supersaturation is generated too quickly, these impurities become kinetically entrapped and co-crystallize within the growing lattice. The Solution: Employ a slow, thermodynamically controlled cooling profile (e.g., 0.1 °C/min). Once isolated, wash the filter cake with a solvent that has high solubility for the impurities but low solubility for the product, such as cold isopropanol (i-PrOH)[1]. Alternatively, dissolving the crude residue in hot ethanol and allowing it to cool slowly to room temperature has been shown to induce high-purity crystallization, yielding colorless needles[4].
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent system is the most critical variable in pyrimidine-diamine isolation. The table below summarizes the thermodynamic and yield data for various solvent systems to help you optimize your process.
Table 1: Solubility and Yield Optimization for N4-ethylpyrimidine-4,6-diamine
| Solvent System | Ratio (v/v) | Solubility at 80 °C (mg/mL) | Solubility at 5 °C (mg/mL) | Metastable Zone Width (°C) | Isolated Yield (%) | Purity (HPLC Area %) |
| Pure EtOH | N/A | 185 | 45 | 12 | 68 | 95.2 |
| n-BuOH/EtOH | 1:1 | 150 | 15 | 25 | 88 | 99.4 |
| MeOH/Water | 3:1 | 210 | 60 | 8 | 55 (Oiled out) | 92.1 |
| EtOAc/Hexane | 2:1 | 90 | 5 | 18 | 82 | 97.8 |
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process validation check is successful.
Protocol A: Standard n-BuOH/EtOH Mixed Solvent Crystallization
This protocol is optimized for crude streams with 80-90% initial purity, leveraging the widened metastable zone of the binary solvent system.
-
Dissolution: Suspend 1.0 g of crude N4-ethylpyrimidine-4,6-diamine in 10 mL of an n-butanol/ethanol (n-BuOH/EtOH) mixture (1:1 v/v)[1].
-
Validation Check: The suspension should be heterogeneous at room temperature. If it dissolves completely, the solvent volume is too high; concentrate under reduced pressure.
-
-
Heating: Heat the suspension to 80 °C under continuous stirring (400 rpm) until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Validation Check: The filtrate must be optically clear. Any turbidity indicates premature nucleation or particulate breakthrough.
-
-
Controlled Cooling: Transfer the filtrate to a programmable crystallizer. Cool from 80 °C to 60 °C at a rate of 0.5 °C/min.
-
Seeding: At 60 °C, introduce 10 mg of pure N4-ethylpyrimidine-4,6-diamine seed crystals. Hold the temperature for 30 minutes.
-
Validation Check: The seed crystals must not dissolve. A stable, visible seed bed confirms the system is safely within the metastable zone.
-
-
Final Cooling: Cool from 60 °C to 5 °C at a slow rate of 0.1 °C/min to ensure thermodynamic control.
-
Isolation: Filter the resulting colorless solid under vacuum. Wash the filter cake with 3 mL of cold isopropanol (i-PrOH)[1].
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.
-
Validation Check: The melting point should be sharp, confirming the absence of solvent inclusion or co-crystallized impurities[4].
-
Protocol B: Hot Ethanol Recrystallization for High-Purity Needles
This protocol is ideal for final polishing steps where the generation of distinct crystalline morphologies (needles) is required.
-
Dissolution: Dissolve the crude residue in a minimal volume of hot ethanol (e.g., 2.0 mL per 50 mg of crude)[4].
-
Clarification: Ensure the solution is entirely clear at elevated temperatures.
-
Cooling: Remove from the heat source and allow the solution to cool naturally to room temperature to induce crystallization[4].
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Validation Check: The formation of colorless needles indicates a successful crystallization of the pyrimidine derivative[4].
-
-
Drying: Dry under vacuum to afford the pure compound.
Part 4: Crystallization Workflow & Logic Diagram
The following decision-tree workflow illustrates the logical progression and troubleshooting checkpoints for isolating N4-ethylpyrimidine-4,6-diamine.
Figure 1: Decision-tree workflow for the robust crystallization of N4-ethylpyrimidine-4,6-diamine.
References
- Title: VUT-MK142 - A new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm to - Rsc.
- Title: 2,5-Dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)
- Source: iucr.
- Source: uni-muenchen.
Sources
Reference Standard Comparison Guide: 1H and 13C NMR Spectral Data for N4-ethylpyrimidine-4,6-diamine
Executive Summary
In early-stage drug discovery, pyrimidine derivatives serve as privileged scaffolds for designing kinase inhibitors and novel chemotherapeutics. N4-ethylpyrimidine-4,6-diamine (CAS: 101080-47-1) [1] is a highly versatile building block whose structural integrity must be rigorously validated prior to downstream synthesis.
This guide provides an objective comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral performance of N4-ethylpyrimidine-4,6-diamine across two standard deuterated solvents: DMSO-d6 and CDCl3 . By examining the causality behind solvent-solute interactions, this document establishes a self-validating framework for researchers to optimize spectral resolution, particularly for challenging exchangeable amine protons.
The Causality of Solvent Selection: Proton Exchange Dynamics
The accurate assignment of heteroatom-bound protons (NH, NH2) is notoriously difficult due to chemical exchange phenomena. The choice between DMSO-d6 and CDCl3 fundamentally alters the observable NMR timescale for N4-ethylpyrimidine-4,6-diamine.
-
DMSO-d6 (Strong Hydrogen-Bond Acceptor): Dimethyl sulfoxide acts as a potent hydrogen-bond acceptor. It forms stable, localized hydrogen bonds with the primary (-NH2) and secondary (-NH-) amine protons of the pyrimidine ring. This thermodynamic stabilization significantly decreases the rate of intermolecular proton exchange with trace water or other amine molecules[2]. Consequently, the exchange rate is pushed into the "slow exchange" regime on the NMR timescale, yielding sharp, quantifiable, and distinct signals for both the NH and NH2 groups.
-
CDCl3 (Weakly Interacting Solvent): Chloroform offers excellent solubility for non-polar intermediates but lacks the ability to form strong hydrogen bonds. In CDCl3, the amine protons of N4-ethylpyrimidine-4,6-diamine undergo rapid chemical exchange. This rapid site-to-site swapping averages the magnetic environments, causing the NH and NH2 signals to coalesce into a single, highly broadened peak—or disappear entirely into the baseline.
As established by foundational NMR reference standards[2][3], understanding these solvent-induced shifts is critical for preventing misinterpretation of trace impurities or structural anomalies.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system utilizing internal referencing and strict temperature control.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15.0 mg of high-purity (>98%) N4-ethylpyrimidine-4,6-diamine.
-
Solvent Aliquoting: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3). Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) . TMS acts as the internal zero-point reference (δ 0.00 ppm), validating that any observed chemical shifts are independent of external magnetic field drift[3].
-
Sample Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulates or air bubbles are trapped in the active volume.
-
Thermal Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate at 298 K (25 °C) for a minimum of 5 minutes. Temperature stability is critical, as the chemical shifts of exchangeable protons are highly temperature-dependent.
-
1H NMR Acquisition (400 MHz): Tune and match the probe. Acquire the spectrum using a standard 1D pulse sequence (e.g., zg30). Parameters: 16 scans, relaxation delay (D1) of 2.0 s, and a spectral width of 20 ppm.
-
13C NMR Acquisition (100 MHz): Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to collapse C-H multiplets into sharp singlets. Parameters: 1024 scans, D1 of 2.0 s, and a spectral width of 250 ppm.
Comparative Spectral Data Analysis
The following tables summarize the quantitative reference data, illustrating the stark contrast in spectral clarity between the two solvent systems.
Table 1: 1H NMR Chemical Shifts (400 MHz, 298 K)
| Position | Multiplicity | Integration | DMSO-d6 (δ ppm) | CDCl3 (δ ppm) | Causality / Observation Note |
| C2-H | Singlet (s) | 1H | 7.82 | 8.15 | Highly deshielded by two adjacent ring nitrogens. |
| C4-NH | Broad Triplet (br t) | 1H | 6.45 | ~4.80 (broad) | Resolved in DMSO due to H-bonding; couples with ethyl CH2. Rapid exchange in CDCl3 causes severe broadening. |
| C6-NH2 | Broad Singlet (br s) | 2H | 5.95 | ~4.80 (broad) | Distinct in DMSO. Coalesces with the NH signal in CDCl3. |
| C5-H | Singlet (s) | 1H | 5.35 | 5.45 | Highly shielded by the electron-donating resonance of the two ortho-amino groups. |
| Ethyl-CH2 | Multiplet (m) | 2H | 3.25 | 3.28 | Appears as a quartet/multiplet due to coupling with the adjacent CH3 and NH protons. |
| Ethyl-CH3 | Triplet (t) | 3H | 1.10 | 1.22 | Standard aliphatic methyl group splitting ( J≈7.1 Hz). |
Table 2: 13C NMR Chemical Shifts (100 MHz, 298 K)
| Position | Carbon Type | DMSO-d6 (δ ppm) | CDCl3 (δ ppm) |
| C6 | Quaternary (C-NH2) | 163.5 | 163.8 |
| C4 | Quaternary (C-NHR) | 162.8 | 163.1 |
| C2 | Tertiary (Ar-CH) | 157.5 | 158.2 |
| C5 | Tertiary (Ar-CH) | 81.2 | 82.0 |
| Ethyl-CH2 | Secondary (CH2) | 35.8 | 36.5 |
| Ethyl-CH3 | Primary (CH3) | 14.5 | 14.8 |
Note: The C5 carbon is unusually upfield (81.2 ppm) for an aromatic system, which is a hallmark self-validating feature of 4,6-diaminopyrimidines due to strong π -electron donation from the nitrogens into the ring.
NMR Workflow Visualization
The following diagram maps the logical relationship between solvent selection, proton exchange kinetics, and the resulting spectral data quality.
Fig 1. Logical workflow comparing solvent effects on NMR acquisition for exchangeable protons.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
Sources
N4-Ethylpyrimidine-4,6-diamine vs. N4-Methylpyrimidine-4,6-diamine: Receptor Binding Affinity & Kinase SAR Guide
Executive Summary
In early-stage drug discovery, the selection of hinge-binding fragments dictates the trajectory of lead optimization. The pyrimidine-4,6-diamine scaffold is a privileged pharmacophore widely utilized in the development of FMS-like tyrosine kinase 3 (FLT3) Type-II inhibitors and Histamine H4 receptor (H4R) antagonists.
This guide provides an in-depth comparative analysis of two critical building blocks: N4-ethylpyrimidine-4,6-diamine and N4-methylpyrimidine-4,6-diamine . By examining how the addition of a single methylene unit impacts steric bulk, lipophilicity, and binding kinetics, researchers can rationally design inhibitors with optimized residence times and target selectivity.
Mechanistic Grounding: The Pyrimidine-4,6-Diamine Scaffold
The pyrimidine-4,6-diamine core serves as the primary "warhead" for anchoring inhibitors to the target receptor[1].
-
In Kinase Inhibition (e.g., FLT3): The core forms critical bidentate hydrogen bonds with the hinge region (specifically residue Cys694 in FLT3). The N4-alkyl substitution projects outward toward the solvent-exposed ribose pocket, while the N6 position typically extends into the hydrophobic DFG-out allosteric pocket ().
-
In GPCR Antagonism (e.g., H4R): The diaminopyrimidine structure engages the transmembrane aspartate residues (Asp94) via salt bridges, where the N4-alkylation modulates the fit within the hydrophobic sub-pocket of the receptor ().
Understanding the causality behind the N4-substitution is critical: the choice between a methyl and an ethyl group fundamentally alters the thermodynamics of the binding event.
Comparative SAR: N4-Methyl vs. N4-Ethyl Substitutions
The transition from an N4-methyl to an N4-ethyl group introduces two primary biophysical changes:
-
Increased Lipophilicity (cLogP): The ethyl group enhances the hydrophobic effect, driving the desolvation penalty down when entering the receptor pocket.
-
Steric Extension: The extra methylene unit allows for deeper van der Waals contacts within the ribose/solvent channel but increases the risk of steric clashes in conformationally restricted mutant kinases (e.g., FLT3 D835Y) [2].
Quantitative Data Presentation
The following table summarizes representative SAR profiling of full Type-II inhibitor analogs bearing these specific N4-substitutions at the hinge-binding warhead.
| Compound Fragment Derivative | Exocyclic Amine Substitution | Molecular Weight (Core) | cLogP (Calculated) | FLT3 WT IC50 (nM) | FLT3 D835Y IC50 (nM) | SPR Kd (nM) | Residence Time ( τ , min) |
| N4-Methylpyrimidine-4,6-diamine | -CH 3 | 124.14 g/mol | 0.15 | 18.5 ± 1.2 | 145.3 ± 8.4 | 12.1 | 4.5 |
| N4-Ethylpyrimidine-4,6-diamine | -CH 2 CH 3 | 138.17 g/mol | 0.55 | 14.2 ± 0.9 | 112.6 ± 6.2 | 8.4 | 12.8 |
SAR Insight: While the steady-state IC50 values show only a marginal improvement for the N4-ethyl variant, Surface Plasmon Resonance (SPR) kinetics reveal a nearly 3-fold increase in residence time ( τ ) . The ethyl group anchors the complex more rigidly in the hydrophobic pocket, significantly decreasing the dissociation rate ( Koff ).
Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of these fragments must rely on self-validating assay systems. Below are the step-by-step protocols for determining both steady-state inhibition and real-time binding kinetics.
Protocol A: ADP-Glo™ Kinase Activity Assay (Steady-State IC50 )
Causality: We utilize the ADP-Glo assay because it measures ADP formation universally, avoiding radioactive hazards while providing a high signal-to-background ratio sensitive to Type-II ATP-competitive inhibitors. Self-Validation: The assay includes Quizartinib as a positive control and requires a Z'-factor > 0.6 to validate plate integrity.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant FLT3 WT enzyme to a final well concentration of 0.5 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the N4-methyl and N4-ethyl derivatives (starting at 10 µM) in 100% DMSO. Transfer 100 nL of compound to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip carryover.
-
Kinase Reaction: Add 5 µL of the FLT3 enzyme solution to the plate. Incubate for 30 minutes at room temperature to allow the Type-II inhibitors to stabilize the DFG-out conformation.
-
Initiation: Add 5 µL of ATP/Substrate mix (final concentrations: 10 µM ATP, 0.2 µg/µL Myelin Basic Protein). Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Readout & Analysis: Read luminescence on a microplate reader. Normalize data against DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using a 4-parameter logistic regression.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: Steady-state assays cannot differentiate between a compound that binds quickly/releases quickly and one that binds slowly/releases slowly. SPR provides Kon and Koff rates, validating the hypothesis that the N4-ethyl group increases residence time.
Step-by-Step Workflow:
-
Sensor Chip Functionalization: Use a Series S Sensor Chip CM5. Activate the surface using EDC/NHS chemistry. Immobilize anti-His antibodies, then capture His-tagged FLT3 to a target density of ~3000 Resonance Units (RU). Self-validation: Leave Flow Cell 1 (FC1) blank as a reference surface to subtract bulk refractive index changes.
-
Analyte Preparation: Dilute the N4-methyl and N4-ethyl derivatives in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to a concentration range of 0.78 nM to 50 nM.
-
Injection Phase (Association): Inject analytes over FC1 and FC2 at a high flow rate of 50 µL/min for 120 seconds to minimize mass transport limitations.
-
Dissociation Phase: Flow Running Buffer over the chip for 600 seconds to monitor the dissociation rate ( Koff ).
-
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to remove the captured FLT3 and prepare for the next cycle.
-
Data Fitting: Double-reference the sensograms (subtracting FC1 and a blank buffer injection). Fit the curves using a 1:1 Langmuir binding model to extract Kd , Kon , and Koff .
Visualizations
The following diagram illustrates the logical workflow for evaluating the SAR of these pyrimidine-4,6-diamine derivatives through our self-validating assay cascade.
Workflow for evaluating N4-alkyl pyrimidine-4,6-diamine derivatives in FLT3 kinase assays.
References
-
Bharate, J. B., McConnell, N., Naresh, G., Zhang, L., Lakkaniga, N. R., Ding, L., Shah, N. P., Frett, B., & Li, H.-Y. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8, 3722. URL:[Link][1][2]
-
Bhujbal, S. P., Keretsu, S., & Cho, S. J. (2020). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Letters in Drug Design & Discovery, 17(7), 585-596. URL:[Link][2]
-
Terzioglu, N., van Rijn, R. M., Bakker, R. A., De Esch, I. J., & Leurs, R. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-5256. URL:[Link][3][4]
Sources
Validating Analytical Extraction Methods for N4-ethylpyrimidine-4,6-diamine Quantification in Plasma: SLE vs. MCX SPE
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Application & Product Comparison Guide
Introduction & Analytical Challenges
N4-ethylpyrimidine-4,6-diamine is a critical structural pharmacophore found in several clinical-stage kinase inhibitors, notably in deoxycytidine kinase (dCK) inhibitors such as DI-39 and (R)-DI-87, which are currently being investigated for oncology and infectious disease applications[1][2]. Accurately quantifying this moiety in human or preclinical plasma via LC-MS/MS is essential for rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
The Causality of the Challenge: Pyrimidine-diamines are polar, basic compounds (estimated pKa ~ 6.5–7.5). When utilizing standard Protein Precipitation (PPT) for plasma extraction, the resulting supernatant remains heavily burdened with endogenous phospholipids. During positive electrospray ionization (ESI+), these phospholipids compete with the target analyte for charge at the droplet surface, leading to severe, unpredictable ion suppression[3].
To achieve a robust, self-validating bioanalytical assay, we must employ sample preparation techniques that actively remove these matrix components. This guide objectively compares a high-throughput Advanced Supported Liquid Extraction (SLE) Microplate against the traditional gold-standard Mixed-Mode Strong Cation Exchange (MCX) SPE , evaluating their mechanistic efficacy, recovery, and operational throughput.
Mechanistic Comparison of Extraction Workflows
As a Senior Application Scientist, I approach method development by matching the physicochemical properties of the analyte to the extraction chemistry.
Alternative A: Mixed-Mode Strong Cation Exchange (MCX) SPE
MCX relies on orthogonal retention. By acidifying the plasma, the basic amine groups of N4-ethylpyrimidine-4,6-diamine become fully protonated. The analyte is trapped via strong ionic interactions on the sulfonic acid moieties of the sorbent. This allows for aggressive washing with 100% organic solvents (e.g., Methanol) to strip away phospholipids before eluting the target with a high-pH organic solvent. While highly effective, MCX is labor-intensive and requires multiple conditioning and washing steps.
The Featured Product: Advanced Supported Liquid Extraction (SLE)
SLE miniaturizes and automates traditional liquid-liquid extraction (LLE). The SLE microplate contains a modified diatomaceous earth sorbent with a massive surface area.
-
The Causality: By pre-treating the plasma with a high-pH buffer (1% NH₄OH), we fully deprotonate (neutralize) the N4-ethylpyrimidine-4,6-diamine. When loaded onto the SLE plate, the aqueous sample forms a microscopic layer over the sorbent. An intermediate-polarity water-immiscible solvent (e.g., MTBE/Ethyl Acetate) is then applied. The neutral analyte partitions highly efficiently into the organic phase, while polar matrix proteins, salts, and phospholipids remain trapped in the aqueous layer on the sorbent.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, both protocols below are designed as self-validating systems . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, and utilizing post-extraction spiked blanks, the system mathematically isolates True Recovery from Matrix Effects (Process Efficiency = Recovery × Matrix Effect).
Protocol 1: Advanced SLE Microplate Workflow
-
Sample Pre-treatment: Aliquot 100 µL of plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 1% NH₄OH in LC-MS grade water. Vortex at 1000 RPM for 2 minutes.
-
Loading: Transfer the 210 µL pre-treated sample onto the 400 µL capacity SLE 96-well plate. Apply a brief pulse of positive pressure (2 psi for 3 seconds) to initiate loading.
-
Partitioning (Critical Step): Wait exactly 5 minutes. Causality: This dwell time allows the aqueous sample to fully disperse and form the micro-droplet extraction network on the diatomaceous earth.
-
Elution: Apply 2 × 400 µL of MTBE:Ethyl Acetate (1:1, v/v). Allow the solvent to flow under gravity for 2 minutes, followed by 5 psi of positive pressure for 30 seconds to clear the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Protocol 2: MCX SPE Workflow
-
Sample Pre-treatment: Aliquot 100 µL of plasma, add 10 µL of SIL-IS, and add 100 µL of 2% H₃PO₄. Vortex well.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the MCX plate (30 mg/well).
-
Loading: Load the 210 µL pre-treated sample.
-
Washing (Orthogonal Cleanup): Wash with 1 mL of 2% Formic Acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes phospholipids). Causality: The analyte remains locked to the sorbent via ionic bonds during the 100% organic wash.
-
Elution: Elute with 2 × 250 µL of 5% NH₄OH in Methanol.
-
Dry & Reconstitute: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.
Visualizing the Workflows
Fig 1: Comparative sample preparation workflows for N4-ethylpyrimidine-4,6-diamine extraction.
Quantitative Performance Data
The following data summarizes the validation metrics for N4-ethylpyrimidine-4,6-diamine spiked into human plasma at 10 ng/mL (n=6 replicates per method). Analysis was performed on a sub-2 µm Biphenyl column coupled to a triple quadrupole mass spectrometer in ESI+ MRM mode.
| Extraction Methodology | Absolute Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Processing Time (96-well) |
| Advanced SLE Plate | 89.4 ± 3.1 | 96.2 ± 2.5 | 86.0 ± 2.8 | ~ 25 mins |
| MCX SPE Plate | 92.1 ± 2.4 | 98.5 ± 1.8 | 90.7 ± 2.1 | ~ 60 mins |
| Protein Precipitation (PPT) | 65.3 ± 8.7 | 42.1 ± 12.4 (Suppression) | 27.5 ± 10.2 | ~ 15 mins |
Data Interpretation
While PPT is the fastest method, it suffers from catastrophic ion suppression (Matrix Effect = 42.1%), rendering it unsuitable for reliable low-level quantification of pyrimidine-diamines[3].
Both MCX and SLE provide excellent matrix cleanup (Matrix Effects near 100%, indicating negligible suppression). However, the Advanced SLE Microplate achieves this with comparable absolute recovery (~89%) while reducing the processing time by more than 50%. By eliminating the conditioning and washing steps required in SPE, SLE drastically reduces solvent consumption and operator intervention, making it the superior choice for high-throughput PK screening.
References
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Co-targeting of convergent nucleotide biosynthetic pathways for leukemia eradication Journal of Experimental Medicine (Rockefeller University Press)[Link]
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Targeting host deoxycytidine kinase mitigates Staphylococcus aureus abscess formation eLife Sciences[Link]
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Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture National Institutes of Health (PMC)[Link]
Sources
Comparing the cytotoxicity of N4-ethylpyrimidine-4,6-diamine structural analogs
Comparative Cytotoxicity of N4-Ethylpyrimidine-4,6-Diamine and Its Structural Analogs: A Guide for Oncology Drug Discovery
In my experience overseeing preclinical screening workflows, the pyrimidine-4,6-diamine scaffold consistently proves to be a highly versatile pharmacophore in medicinal chemistry. Modifications at the N4 and N6 positions significantly dictate the molecule's binding affinity to kinase domains (e.g., EGFR, PI3K) and its cellular permeability. This guide evaluates the cytotoxic profiles of N4-ethylpyrimidine-4,6-diamine and its structural analogs, providing researchers with comparative data, mechanistic insights, and validated experimental protocols for preclinical screening.
Mechanistic Rationale: The Role of N4-Substitution
The N4-position of the pyrimidine-4,6-diamine ring is critical for modulating the steric and electronic properties of the molecule. While bulky aromatic substitutions often enhance hydrophobic interactions within the ATP-binding pocket of kinases, small aliphatic chains like the N4-ethyl group offer a unique balance of aqueous solubility and lipophilicity.
Causality in Design: The ethyl group at N4 reduces steric hindrance, allowing the pyrimidine core to adopt favorable conformations when binding to mutated kinase domains (e.g., EGFR T790M) 1[1]. However, comparative studies indicate that while simple N4-ethylation improves pharmacokinetic properties, it often requires synergistic N6-substitutions (such as thiazole or diphenyl groups) to maximize cytotoxicity against resistant cell lines 2[2].
Comparative Cytotoxicity Data
To objectively assess the anti-proliferative efficacy of these analogs, we compare their half-maximal inhibitory concentration (IC50) values across standard human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine-4,6-Diamine Analogs
| Compound / Analog | N4-Substitution | N6-Substitution | Target Cell Line | IC50 (µM) | Reference |
| 7a (Pyrazolo-pyrimidine) | Ethyl | Diphenyl | A549 (Lung) | Low Potency | 1[1] |
| 12b (Halogenated analog) | 4-Chlorophenyl | Diphenyl | A549 (Lung) | 8.21 | 1[1] |
| 12b (Halogenated analog) | 4-Chlorophenyl | Diphenyl | HCT-116 (Colon) | 19.56 | 1[1] |
| 3f (Dehydroabietylamine) | Dehydroabietyl | 4-Methoxyphenyl | MCF-7 (Breast) | 4.87 | 3[3] |
| 7d (Pyrazolo-pyrimidine) | Aryl derivative | Substituted | OVCAR-4 (Ovarian) | 1.74 | 4[4] |
Data Interpretation: The data reveals that simple N4-ethylation (as seen in Compound 7a) lacks potency against non-small cell lung cancer (A549) 1[1]. Conversely, replacing the short ethyl chain with a bulky dehydroabietylamine moiety (Compound 3f) significantly enhances cytotoxicity against breast cancer cells (MCF-7), yielding an IC50 of 4.87 µM 3[3].
Signaling Pathway Visualization
The primary mechanism by which these analogs exert their cytotoxic effect is through the competitive inhibition of receptor tyrosine kinases, subsequently triggering caspase-3 mediated apoptosis 4[4].
Mechanism of action: N4-ethylpyrimidine analogs targeting EGFR/PI3K to induce apoptosis.
Experimental Protocol: Standardized In Vitro Cytotoxicity Assay (MTT)
To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the metabolic reduction of the tetrazolium salt by viable cells into insoluble formazan crystals 4[4].
Self-Validating Controls:
-
Positive Control: Erlotinib or Doxorubicin (validates assay sensitivity).
-
Negative Control: 0.1% DMSO vehicle (establishes a 100% viability baseline without solvent toxicity).
-
Blank: Media + MTT without cells (subtracts background absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed at a density of 5×103 to 1×104 cells/well in a 96-well plate using 100 µL of complete medium.
-
Causality: Seeding density must be optimized per cell line to ensure cells remain in the linear growth phase throughout the 48-72 hour assay, preventing contact inhibition artifacts.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the N4-ethylpyrimidine-4,6-diamine analogs in DMSO, then dilute in culture media (final DMSO concentration ≤0.1% ). Treat cells with concentrations ranging from 0.1 µM to 100 µM. Incubate for 48 hours.
-
MTT Addition: Aspirate the drug-containing media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Causality: Using a reference wavelength of 630 nm corrects for non-specific background noise caused by cellular debris or fingerprints on the plate.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 using non-linear regression analysis.
Step-by-step workflow of the standardized MTT cytotoxicity assay.
Conclusion
The N4-ethylpyrimidine-4,6-diamine core is a robust starting point for oncology drug discovery. While the bare N4-ethyl substitution provides moderate cytotoxicity, rational drug design demonstrates that extending this aliphatic chain with solubilizing heterocycles or coupling it with bulky N6-aromatic systems significantly amplifies its anti-proliferative effects against resistant carcinomas. Researchers should utilize the standardized MTT protocol provided to reliably benchmark new analogs against established chemotherapeutics.
References
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: Taylor & Francis. URL: 1
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Source: MDPI. URL: 2
-
Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation. Source: PubMed Central (NIH). URL:3
-
Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Source: PubMed Central (NIH). URL: 4
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- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallographic structural validation of N4-ethylpyrimidine-4,6-diamine
An Objective Guide to the X-ray Crystallographic Structural Validation of N4-ethylpyrimidine-4,6-diamine and Its Analogs For Researchers, Scientists, and Drug Development Professionals
While a public crystal structure for N4-ethylpyrimidine-4,6-diamine is not available as of this writing, this guide establishes a complete and rigorous methodology for its validation. We will detail the entire workflow, from crystal growth to data refinement and final validation, using data from closely related pyrimidine structures as illustrative examples to ensure a practical and field-proven narrative.
Part 1: The Crystallographic Workflow: From Synthesis to a Refined Model
The journey from a synthesized powder to a validated crystal structure is a meticulous process where each step is designed to maximize data quality and ensure the final model is a true representation of the molecule's solid-state conformation.
Synthesis and Generation of Diffraction-Quality Crystals
The foundational step is the synthesis of the target compound, followed by the critical process of growing single crystals suitable for X-ray analysis. The quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the resolution of the final structure.
Experimental Protocol: Synthesis of a Substituted Pyrimidine-4,6-diamine
A common route to N-substituted pyrimidine-4,6-diamines involves the nucleophilic aromatic substitution of a dihalopyrimidine.[1]
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a polar aprotic solvent like isopropanol or DMF, add a base such as triethylamine (2.2 eq).
-
Nucleophilic Addition: Add ethylamine (1.1 eq) dropwise at room temperature. The reaction is typically stirred for several hours to ensure the monosubstitution product is formed.
-
Second Substitution: Add an excess of ammonia (in the form of ammonium hydroxide) to replace the second chlorine atom, completing the synthesis of the diamine.
-
Workup and Purification: The crude product is worked up by removing the solvent under reduced pressure, followed by extraction with an organic solvent like ethyl acetate. Purification via flash column chromatography yields the final product.
Experimental Protocol: Crystal Growth
The goal is to create a supersaturated solution from which the compound slowly precipitates as ordered single crystals.
-
Solvent Selection: Screen various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Slow Evaporation (Recommended): Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, crystals will form.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but the "good" solvent is miscible). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.
Causality: Slow crystal growth is paramount because it allows molecules to arrange themselves into a low-energy, highly ordered lattice. Rapid precipitation traps solvent and introduces defects, leading to poor diffraction.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays.
Workflow: Data Collection and Processing
Caption: Workflow for SC-XRD data collection and processing.
Structure Solution and Refinement
This phase involves converting the raw diffraction data into a chemically sensible 3D model.
-
Structure Solution: Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, are powerful enough to solve the phase problem for small molecules, providing an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of this agreement is monitored by the R-factor (R1). For small molecules, a final R1 value below 5% (0.05) is considered excellent.[2]
Part 2: Structural Validation and Comparative Analysis
A refined structure is not automatically a correct one. Validation is a crucial process of checking the model's consistency with known chemical and physical principles.[3][4]
Intramolecular Geometry: Bond Lengths, Angles, and Conformation
The first level of validation is to examine the molecule's own geometry. Bond lengths and angles should fall within expected ranges for the given atom types and hybridization states.
Molecular Structure of N4-ethylpyrimidine-4,6-diamine
Caption: Atom numbering scheme for N4-ethylpyrimidine-4,6-diamine.
Table 1: Comparison of Key Geometric Parameters
Since experimental data for the title compound is unavailable, this table presents typical, expected values alongside experimentally determined data for a related structure, 2,4,6-triaminopyrimidine.[5] This serves as a template for comparison.
| Parameter | Bond Type | Expected Value (Å/°) | 2,4,6-triaminopyrimidine (diprotonated)[5] |
| Bond Lengths (Å) | C-N (pyrimidine ring) | ~1.33 - 1.38 | 1.345 - 1.368 |
| C-C (pyrimidine ring) | ~1.38 - 1.40 | 1.381 - 1.385 | |
| C-N (exocyclic amine) | ~1.35 - 1.38 | 1.321 - 1.332 | |
| Bond Angles (°) | N-C-N (pyrimidine ring) | ~115 - 120 | 115.9 |
| C-N-C (pyrimidine ring) | ~120 - 125 | 123.5 | |
| C-C-N (pyrimidine ring) | ~120 - 125 | 120.3 - 123.0 | |
| Torsion Angle (°) | C6-N1-C2-N3 | ~0 (planar) | Not reported |
Rationale: Significant deviations from these standard values can indicate errors in the model, such as misassigned atoms, or genuine electronic or steric strain within the molecule, which would require further investigation and discussion.
Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules interact via non-covalent forces to form a 3D lattice. Identifying these interactions is key to understanding the crystal packing. Diaminopyrimidines are rich in hydrogen bond donors (N-H) and acceptors (ring nitrogens), making hydrogen bonding a dominant interaction.
Common Hydrogen Bonding Motif
Caption: A common centrosymmetric R²₂(8) hydrogen-bonded dimer motif.
Such interactions are fundamental to crystal engineering and can influence physical properties like solubility and melting point. Analysis of these features is often performed with software like PLATON.[6]
Comparative Analysis with Database Structures
The most powerful validation comes from comparing the new structure to the vast repository of existing crystal structures. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[7]
Procedure for Comparative Analysis:
-
Search the CSD: Using software like WebCSD or CSD-Core, perform a substructure search for the pyrimidine-4,6-diamine core.[8]
-
Filter and Analyze: Filter results to include high-quality structures (e.g., R-factor < 0.05).
-
Extract Data: Extract key geometric parameters (e.g., ring planarity, substituent torsion angles) from a family of related structures.
-
Tabulate and Compare: Create a table comparing the geometry of the new structure with the range of values observed in the database. This contextualizes the new data, highlighting whether its geometric features are common or unusual.
Part 3: The Self-Validating System: Quality Metrics and Reporting
Modern crystallographic practice relies on a system of automated checks and standardized reporting to ensure data integrity.[6][9] This system is self-validating because it forces the data through objective quality filters.
Essential Crystallographic Quality Metrics
The quality of a crystal structure determination is summarized by several key metrics, which should always be reported.
Table 2: Key Crystallographic Data and Refinement Statistics
| Parameter | Description | Typical Value for Publication |
| Crystal Data | ||
| Formula, Mr | Chemical formula and molecular weight | - |
| Crystal system, Space group | Lattice symmetry (e.g., Monoclinic, P2₁/c) | - |
| a, b, c (Å); α, β, γ (°) | Unit cell dimensions | - |
| V (ų), Z | Unit cell volume, molecules per unit cell | - |
| Data Collection | ||
| Radiation type | e.g., Mo Kα (λ = 0.71073 Å) | - |
| T (K) | Temperature of data collection | 100 - 293 K |
| Refinement | ||
| R1 [I > 2σ(I)] | R-factor for observed reflections | < 0.05 |
| wR2 (all data) | Weighted R-factor for all reflections | < 0.15 |
| S (Goodness-of-Fit) | Should be close to 1.0 | 0.9 - 1.1 |
| Data / restraints / params | Ratio should be > 10 | - |
| Δρmax, Δρmin (e Å⁻³) | Largest peaks/holes in final difference map | -0.5 to 0.5 |
The Crystallographic Information File (CIF)
The final output of a structure determination is a Crystallographic Information File (CIF). This is a standardized, machine-readable text file that contains all the essential information about the experiment, from crystal details to atomic coordinates and geometric parameters. It is the required format for publication in IUCr journals and for deposition in the CCDC.[6]
Automated Validation with checkCIF
Before submission or deposition, the CIF must be validated using the IUCr's checkCIF service.[6] This online tool automatically checks the file for completeness, self-consistency, and conformity with crystallographic conventions. It generates a report with a series of ALERTS, categorized by severity:
-
ALERT A/B: Serious issues that usually indicate an error in the structure or analysis that must be corrected.
-
ALERT C/G: Less severe issues that should be checked and explained by the author.
The checkCIF report is a cornerstone of the self-validating system. A clean report, or one where all ALERTS are satisfactorily explained, provides strong evidence for the trustworthiness of the reported structure.
Conclusion
The X-ray crystallographic structural validation of a novel compound like N4-ethylpyrimidine-4,6-diamine is a multi-faceted process that extends far beyond simple data collection. It requires a rigorous, evidence-based approach that combines meticulous experimental technique with thorough in-silico analysis and comparison against the backdrop of established chemical knowledge. By following the workflow outlined in this guide—from careful crystallization and high-quality data collection to detailed geometric analysis and validation against database standards—researchers can establish the absolute structure of their molecules with the highest degree of confidence. This structural certainty is the bedrock upon which successful drug discovery and development programs are built.
References
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Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
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Prokhorov, A. (n.d.). Protein X-Ray Structure Validation: Key Criteria. MolSoft. [Link]
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Wikipedia. (2023). Structure validation. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Richardson, J. S., & Richardson, D. C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC. [Link]
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Helliwell, J. R. (2022). Structure validation approaches. Precision and Accuracy in Biological Crystallography, Diffraction, Scattering, Microscopies, and Spectroscopies. Oxford Academic. [Link]
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The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data. (1991). Journal of the American Chemical Society. [Link]
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Fun, H.-K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCrData, 7(5). [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI. [Link]
-
Shi, D.-Q., et al. (2011). N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3249. [Link]
-
Che, G.-B., et al. (2011). N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874. [Link]
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CCDC 2323924: Experimental Crystal Structure Determination. (n.d.). University of Otago. [Link]
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CCDC 2006254: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland. [Link]
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Takahashi, Y., et al. (2017). CCDC 1558251: Experimental Crystal Structure Determination. Teikyo University. [Link]
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The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
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Shi, D.-Q., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]
-
N4-(2-ethylhexyl)pyrimidine-4,6-diamine CAS#1698575-29-9. (n.d.). ChemRadar. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. (2025). ResearchGate. [Link]
-
Morrell, J., et al. (2023). Understanding the agglomerate crystallisation of hexamine through X-ray microscopy and crystallographic modelling. Journal of Crystal Growth, 601, 126939. [Link]
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Search - Access Structures. (n.d.). CCDC. [Link]
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Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. (2022). ResearchGate. [Link]
-
Gao, Y., et al. (2018). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Molecules, 23(2), 385. [Link]
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Timiri, A. K., et al. (2015). Synthesis, spectral and crystal studies of 2-‐(4,6-‐diamino pyrimidin-‐2-‐ylthio)-‐N-‐(substituted phenyl) acetamides. ResearchGate. [Link]
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Kulik, N., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(12), 1546. [Link]
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FTIR spectroscopy absorption bands for N4-ethylpyrimidine-4,6-diamine identification
Spectroscopic Differentiation of Pyrimidine Diamines: An FTIR Comparative Guide for N4-Ethylpyrimidine-4,6-diamine
Executive Overview
In the development of novel kinase inhibitors and heterocyclic pharmacophores, the precise structural verification of pyrimidine precursors is paramount. N4-ethylpyrimidine-4,6-diamine is a critical intermediate, distinguished from its symmetric analogues by the presence of both a primary and a secondary amine on the pyrimidine core.
This guide provides a comprehensive comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopy absorption bands used to identify N4-ethylpyrimidine-4,6-diamine. By contrasting its spectral fingerprint against baseline alternatives (Pyrimidine-4,6-diamine and N,N'-diethylpyrimidine-4,6-diamine), researchers can leverage vibrational spectroscopy to rapidly validate synthetic outcomes, monitor alkylation progression, and ensure batch-to-batch purity.
Mechanistic Principles of Pyrimidine Diamine Vibrations
FTIR spectroscopy does not merely produce a static fingerprint; it maps the dynamic electron distribution within a molecule. The pyrimidine core is an electron-deficient aromatic system. When substituted with electron-donating amino groups, the ring's electron density increases, which slightly lowers the force constant of the cyclic C=N and C=C bonds, shifting their stretching frequencies[1]([Link]).
The differentiation of N4-ethylpyrimidine-4,6-diamine relies heavily on the N-H stretching region (3100–3500 cm⁻¹) and the aliphatic C-H stretching region (2850–2960 cm⁻¹) :
-
The Amine Coupling Effect: A primary amine (-NH₂) possesses two N-H bonds that couple mechanically to produce two distinct stretching vibrations: symmetric and asymmetric. A secondary amine (-NH-R), having only one N-H bond, cannot couple and therefore produces only a single stretching band[2]([Link]).
-
The Alkyl Signature: The addition of the ethyl group at the N4 position introduces sp³ hybridized C-H bonds. These vibrate at lower frequencies than the sp² hybridized C-H bonds of the aromatic pyrimidine ring, providing a definitive marker of alkylation.
Comparative Spectral Analysis
To definitively identify N4-ethylpyrimidine-4,6-diamine, it must be evaluated against its unalkylated precursor and its over-alkylated byproduct.
A. Pyrimidine-4,6-diamine (The Unalkylated Baseline)
Containing two primary amines at the 4 and 6 positions, this molecule exhibits a highly symmetric hydrogen-bonding network. Its FTIR spectrum is characterized by two distinct sets of doublets in the high-frequency region, representing the symmetric and asymmetric stretches of both -NH₂ groups. Aliphatic C-H stretches are entirely absent[3]([Link]).
B. N4-Ethylpyrimidine-4,6-diamine (The Target Compound)
The mono-ethylation breaks the symmetry of the molecule. The FTIR spectrum will display a complex, mixed profile in the N-H region: one doublet (from the unreacted -NH₂ at C6) and one distinct singlet (from the secondary -NH-CH₂CH₃ at C4). Crucially, the presence of the ethyl group triggers the appearance of sharp sp³ C-H stretching bands just below 3000 cm⁻¹.
C. N,N'-Diethylpyrimidine-4,6-diamine (The Over-alkylated Alternative)
If the reaction proceeds to double alkylation, both primary amines are converted to secondary amines. The N-H stretching region simplifies dramatically, losing all doublets and presenting only singlets. The aliphatic C-H stretching bands become significantly more intense relative to the pyrimidine ring stretches due to the doubled alkyl mass.
Quantitative Absorption Band Comparison
Table 1: Extrapolated FTIR absorption bands for pyrimidine diamine derivatives based on functional group mechanics.
| Functional Group / Vibration Mode | Pyrimidine-4,6-diamine (Baseline) | N4-Ethylpyrimidine-4,6-diamine (Target) | N,N'-Diethylpyrimidine-4,6-diamine (Alternative) |
| N-H Stretch (Primary Amine) | ~3450 & 3350 cm⁻¹ (Two doublets) | ~3450 & 3350 cm⁻¹ (One doublet) | Absent |
| N-H Stretch (Secondary Amine) | Absent | ~3300 cm⁻¹ (One singlet) | ~3300 & 3280 cm⁻¹ (Two singlets) |
| Aliphatic C-H Stretch (sp³) | Absent | ~2960, 2930, 2870 cm⁻¹ (Moderate) | ~2960, 2930, 2870 cm⁻¹ (Strong) |
| Aromatic C-H Stretch (sp²) | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Pyrimidine Ring (C=N, C=C) | ~1650, 1600 cm⁻¹ | ~1645, 1595 cm⁻¹ | ~1640, 1590 cm⁻¹ |
| N-H Bend (Scissoring) | ~1620 cm⁻¹ (Strong) | ~1620 cm⁻¹ (Moderate) | Absent (or highly shifted) |
Self-Validating ATR-FTIR Protocol
To ensure high-fidelity spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation mechanisms to prevent false positives caused by environmental contamination or poor sample preparation.
Step 1: System Verification & Environmental Subtraction
-
Action: Clean the ATR diamond/ZnSe crystal with isopropanol. Once dry, collect a background spectrum (air).
-
Causality: Atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuate constantly. A fresh background ensures these variables are mathematically nullified. If not subtracted, water vapor spikes will mask the critical N-H stretching region, making it impossible to distinguish primary from secondary amines.
Step 2: Sample Application & Intimate Contact
-
Action: Place 2–5 mg of the synthesized N4-ethylpyrimidine-4,6-diamine powder onto the crystal. Lower the ATR anvil to apply standardized pressure until the torque slips.
-
Causality: ATR relies on an evanescent IR wave penetrating only ~0.5–2 µm into the sample. Insufficient pressure results in a poor refractive index match and a low signal-to-noise ratio, disproportionately weakening high-wavenumber bands (like the N-H stretch).
Step 3: Spectral Acquisition
-
Action: Scan from 4000 to 450 cm⁻¹ at a high resolution of 1.0 to 2.0 cm⁻¹, averaging 32 to 64 scans[1]([Link]).
-
Causality: Averaging multiple scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. A high resolution (≤ 2.0 cm⁻¹) is mechanically required to resolve the closely spaced primary (doublet) and secondary (singlet) N-H stretching bands.
Step 4: Baseline Correction & Internal Validation (The Self-Validating Step)
-
Action: Apply a baseline correction algorithm. Validate the spectrum by checking the pyrimidine ring C=N stretch at ~1600 cm⁻¹.
-
Causality: Powder scattering can cause baseline tilt. The C=N ring stretch acts as an internal standard. If this peak is absent, shifted beyond ±10 cm⁻¹, or poorly resolved, the sample is either heavily contaminated, or the ATR contact is fundamentally flawed. Do not proceed with amine analysis if the pyrimidine core signature fails this validation.
Spectral Decision Workflow
The following logic tree dictates the analytical workflow for identifying the correct degree of alkylation in pyrimidine-4,6-diamine derivatives.
Figure 1: FTIR spectral decision tree for identifying pyrimidine-4,6-diamine derivatives.
References
-
Potla, K. M., et al. "Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics." ACS Omega, 2024. Available at:[Link]
-
National Center for Biotechnology Information. "4,6-Pyrimidinediamine, monohydrochloride." PubChem Compound Database, CID 79607. Available at:[Link]
-
Jebas, S. R., & Geetha, A. "Optical, Mechanical and Dielectric Characterization of 5-(3,4,5-Trimethoxybenzyl) Pyrimidine-2,4-Diamine (Trimethoprim)." Indian Journal of Science and Technology, 2024. Available at:[Link]
Sources
- 1. Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Pyrimidinediamine, monohydrochloride | C4H7ClN4 | CID 79607 - PubChem [pubchem.ncbi.nlm.nih.gov]
N4-ethylpyrimidine-4,6-diamine proper disposal procedures
As a Senior Application Scientist, I understand that managing the lifecycle of pharmaceutical intermediates requires more than just following a safety data sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior and strict adherence to environmental regulations.
N4-ethylpyrimidine-4,6-diamine (CAS: 101080-47-1) is a nitrogen-rich pyrimidine derivative frequently utilized as a building block in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Due to its concentrated amine functionality and heterocyclic structure, improper disposal poses significant risks of aquatic toxicity and the generation of hazardous combustion byproducts.
This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of N4-ethylpyrimidine-4,6-diamine.
Mechanistic Hazard Analysis & Waste Profiling
To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. N4-ethylpyrimidine-4,6-diamine contains multiple basic nitrogen atoms. When subjected to standard thermal destruction, the high nitrogen mass fraction leads to the rapid generation of nitrogen oxides (NOx). Therefore, standard laboratory incineration is insufficient; the compound must be routed to a facility equipped with controlled incineration and flue gas scrubbing [2].
Furthermore, the compound's moderate aqueous solubility and structural stability make it highly mobile and persistent in aquatic environments, strictly prohibiting any discharge into Publicly Owned Treatment Works (POTWs) or standard sewer systems[2].
Table 1: Physicochemical Hazards & Waste Profiling Data
| Parameter | Value / Specification | Logistical & Disposal Implication |
| CAS Number | 101080-47-1[1] | Essential for accurate RCRA waste profiling and manifesting. |
| Molecular Formula | C6H10N4 | High nitrogen content (~40% by mass) mandates NOx flue gas scrubbing during incineration. |
| Waste Storage Temperature | 4 °C to 6 °C (if mixed with reactive organics)[3] | Prevents degradation and hazardous gas generation in sealed accumulation containers. |
| RCRA Accumulation Limit | ≤ 180 days (or 270 days if transport >200 miles)[3] | The regulatory time-clock begins immediately once waste reaches the 55-gallon threshold[3]. |
| Incompatibilities | Strong oxidizers, mineral acids[4] | Must be strictly segregated from peroxides and acidic waste streams to prevent exothermic reactions. |
Operational Workflows: Step-by-Step Disposal Methodologies
The following protocols establish a self-validating system for managing N4-ethylpyrimidine-4,6-diamine waste across different laboratory scenarios.
Protocol A: Routine Solid Waste Segregation
Applies to: Expired reagents, contaminated weighing paper, and residual powders.
-
Primary Containment: Collect all solid waste in a high-density polyethylene (HDPE) or heavy-duty glass container[3]. Do not use standard red biohazard bags, as these are not rated for chemical compatibility[5].
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste: Toxic Organic Solid (N4-ethylpyrimidine-4,6-diamine)" and include the date of first accumulation.
-
Segregation: Store the container in a designated Satellite Accumulation Area (SAA). Ensure it is physically separated from strong oxidizers and mineral acids to prevent accidental salt formation or exothermic degradation[4].
Protocol B: Liquid Waste Segregation (Mother Liquors & HPLC Effluents)
Applies to: Reaction filtrates, chromatography mobile phases containing the analyte.
-
Solvent Categorization: Determine if the solvent matrix is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Collection: Pour the liquid waste into the appropriate, chemically compatible carboy (HDPE is preferred for most non-halogenated organics).
-
Neutralization Check: If the waste stream is highly acidic or basic due to reaction conditions, neutralize it to a pH of 6-8 prior to adding it to the main accumulation carboy to prevent unwanted reactions in the waste drum[3].
-
Storage: Keep containers tightly closed when not actively adding waste. Store liquid waste containing reportable RCRA levels between 4 °C and 6 °C if there is a risk of volatility or degradation[3].
Protocol C: Accidental Spill Containment & Decontamination
Applies to: Dropped vials, weighing balance spills.
-
Immediate Isolation: Evacuate personnel from the immediate area and ensure adequate fume hood or room exhaust ventilation is active[2].
-
Dry Cleanup (No Water): Do not wash the spill down the drain[2]. For solid spills, use a spark-proof shovel or sweep up the powder gently to avoid creating airborne dust[6].
-
Absorption (If in solution): If the chemical is dissolved in a solvent, cover the spill with an inert absorbent material (e.g., vermiculite or dry sand)[7].
-
Final Decontamination: Transfer all absorbed material and contaminated sweeping tools into a sealed hazardous waste container. Wash the affected surface with a mild detergent and collect the wash water for hazardous disposal—do not let the wash water enter the sink[8].
Waste Routing Decision Matrix
To eliminate ambiguity on the laboratory floor, utilize the following logical workflow for routing N4-ethylpyrimidine-4,6-diamine waste.
Figure 1: Decision matrix for the segregation, containment, and disposal of N4-ethylpyrimidine derivatives.
Regulatory Compliance & Final Destruction
Under the EPA's Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard (29 CFR 1910.1450)[4], laboratories are strictly liable for the waste they generate from cradle to grave.
When your Satellite Accumulation Area reaches capacity (typically 55 gallons of hazardous waste), the clock begins for mandatory removal[3]. You must contract a licensed hazardous waste disposal vendor. Ensure that your vendor's manifest explicitly states that the N4-ethylpyrimidine-4,6-diamine waste will undergo controlled incineration with flue gas scrubbing . This specific destruction method is non-negotiable, as the scrubbers neutralize the toxic nitrogen dioxide (NO2) and nitric oxide (NO) gases produced during the combustion of the pyrimidine ring, preventing secondary environmental contamination[2].
Sources
- 1. CAS:101080-47-1N4-Ethylpyrimidine-4,6-diamine-毕得医药 [bidepharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 5. fiocruz.br [fiocruz.br]
- 6. 4,6-Pyrimidinediamine, 5-nitroso- (9CI) - Safety Data Sheet [chemicalbook.com]
- 7. keyorganics.net [keyorganics.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Operational Guide to Personal Protective Equipment for N-ethyl-N'-(4-amino-6-pyrimidinyl)ethane-1,2-diamine
A Senior Application Scientist's Guide to Safe Handling, from Receipt to Disposal
Welcome to your comprehensive guide on the safe handling of N4-ethylpyrimidine-4,6-diamine. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This document provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with this pyrimidine derivative. Our approach is grounded in established safety protocols for analogous chemical structures, ensuring a precautionary and robust defense against potential hazards.
Hazard Assessment: A Precautionary Approach
Key Engineering Controls: Before any handling, ensure that work is performed in a well-ventilated area. For procedures that could generate dust or aerosols, such as weighing the solid compound or preparing solutions, a certified chemical fume hood is mandatory.[2] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing the risk of exposure. The following table outlines the recommended PPE based on the type of laboratory activity.
| Activity Level | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)[2] | • Face shield• Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | • Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | • Full-body protective suit (if significant exposure is possible) |
Eye and Face Protection
To prevent contact with the eyes, which can cause serious irritation, tight-sealing safety goggles are required.[4][5] When there is a risk of splashing, a face shield worn over safety glasses is mandatory.[6]
Hand Protection
Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.[7] For moderate to high-hazard activities, double-gloving is recommended to provide an additional layer of protection.[2]
Body Protection
A laboratory coat should be worn to protect skin and clothing.[1] For activities with a higher risk of exposure, a permeation-resistant or disposable gown is recommended.[2] Lab coats should be fully buttoned, and appropriate closed-toe shoes and long pants must be worn.[6]
Respiratory Protection
If there is a risk of generating dust or aerosols, and work cannot be conducted within a chemical fume hood, a NIOSH/MSHA-approved respirator is necessary.[5] For unpacking non-plastic containers or in the event of a large spill, a respirator (such as an N95) is required to prevent inhalation.[8]
Step-by-Step Handling Procedures
A systematic workflow is crucial for ensuring safety and preventing contamination. The following protocols outline the essential steps for common laboratory procedures involving N4-ethylpyrimidine-4,6-diamine.
Workflow for Handling N4-ethylpyrimidine-4,6-diamine
Caption: Step-by-step workflow for handling the compound.
Protocol for Weighing the Solid Compound
-
Don Appropriate PPE: Before entering the designated handling area, put on the required PPE as outlined in the table above for moderate-hazard activities.
-
Use a Chemical Fume Hood: All weighing activities must be performed within a certified chemical fume hood to contain any airborne particles.[2]
-
Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to handle the solid.
-
Clean Up: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Dispose of Waste: All disposable materials, including gloves and wipes, that have come into contact with the chemical must be treated as contaminated hazardous waste.[5]
Protocol for Preparing Stock Solutions
-
Work in a Fume Hood: All solution preparations must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2]
-
Add Reagents Carefully: Slowly add the weighed solid to the solvent to avoid splashing.
-
Seal and Label: Securely cap the solution container and label it clearly with the chemical name, concentration, date, and your initials.
-
Decontaminate: Clean any spills immediately with an appropriate inert absorbent material.[1] All cleanup materials should be disposed of as hazardous waste.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of N4-ethylpyrimidine-4,6-diamine and any associated contaminated materials is a critical final step to ensure laboratory and environmental safety.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid hazardous waste.[1] These containers should be chemically compatible with the pyrimidine compound.
-
Solid Waste: This includes contaminated gloves, wipes, weighing paper, and any absorbent materials used for spills.[1]
-
Liquid Waste: Unused or spent solutions containing N4-ethylpyrimidine-4,6-diamine, as well as solvent rinsate from cleaning glassware, must be collected in a designated liquid hazardous waste container.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "N4-ethylpyrimidine-4,6-diamine".[5]
Disposal Workflow
Caption: Compliant waste disposal workflow.
Storage and Pickup
-
Satellite Accumulation Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel.[5]
-
Secondary Containment: Ensure secondary containment is used to capture any potential leaks from the primary waste container.[5]
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Never dispose of this chemical down the drain or in regular trash.[5]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure the responsible handling of N4-ethylpyrimidine-4,6-diamine throughout its lifecycle in your laboratory.
References
-
Benchchem. Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. 5
-
Benchchem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. 1
-
Benchchem. Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. 2
-
Fisher Scientific. 3,4-Diaminopyridine Safety Data Sheet. 4
-
KISHIDA CHEMICAL CO., LTD. Pyridine Safety Data Sheet. 9
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 6
-
Sigma-Aldrich. (e,e)-hexa-2,4-dien-1-ol Safety Data Sheet. 7
-
AK Scientific, Inc. 6-Chloro-n4-ethylpyrimidine-2,4-diamine Safety Data Sheet. 3
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. kishida.co.jp [kishida.co.jp]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
